ADL-5859 hydrochloride
Description
Properties
IUPAC Name |
N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3.ClH/c1-3-26(4-2)23(28)18-10-8-17(9-11-18)19-16-24(12-14-25-15-13-24)29-21-7-5-6-20(27)22(19)21;/h5-11,16,25,27H,3-4,12-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNLSWREIULTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC(=C42)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677374 | |
| Record name | N,N-Diethyl-4-(5-hydroxyspiro[1-benzopyran-2,4'-piperidin]-4-yl)benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850173-95-4 | |
| Record name | N,N-Diethyl-4-(5-hydroxyspiro[1-benzopyran-2,4'-piperidin]-4-yl)benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Action of ADL-5859 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADL-5859 hydrochloride is a novel, orally bioavailable, small molecule that acts as a selective agonist for the delta-opioid receptor (DOR).[1][2][3] It has demonstrated significant analgesic properties in preclinical models of chronic inflammatory and neuropathic pain.[4][5] A key feature of ADL-5859's mechanism of action is its apparent biased agonism. Unlike prototypical DOR agonists, ADL-5859 produces analgesia with a reduced liability for certain adverse effects, such as hyperlocomotion and receptor internalization, suggesting a preferential activation of specific downstream signaling pathways.[4][5] This technical guide provides a comprehensive overview of the core mechanism of action of ADL-5859, detailing its interaction with the DOR, its effects in preclinical models, and the experimental methodologies used to elucidate its pharmacological profile.
Introduction
The opioid system, comprising mu (MOR), delta (DOR), and kappa (KOR) opioid receptors, is a critical target for pain management. While MOR agonists are potent analgesics, their clinical use is often limited by severe side effects, including respiratory depression, dependence, and abuse liability. The delta-opioid receptor has emerged as a promising alternative therapeutic target for chronic pain, as its activation may offer analgesia with a more favorable side-effect profile.[4] ADL-5859 was developed as a selective DOR agonist with the potential to provide effective pain relief while mitigating the undesirable effects associated with traditional opioids.[2][3]
Core Mechanism of Action: Selective and Biased Agonism at the Delta-Opioid Receptor
ADL-5859 exerts its pharmacological effects primarily through its selective interaction with the delta-opioid receptor.[1][6] Molecular dynamics simulations suggest that upon binding, ADL-5859 induces a conformational change in the DOR, leading to its activation.[7]
Biased Agonism
A defining characteristic of ADL-5859 is its biased agonism. This refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. In the case of ADL-5859, it appears to favor G protein-mediated signaling pathways that lead to analgesia, while avoiding or minimally engaging pathways responsible for certain adverse effects.[4][8]
This biased activity is inferred from in vivo studies where ADL-5859, unlike the standard DOR agonist SNC80, does not induce hyperlocomotion or promote the internalization of the delta-opioid receptor.[4][5] Receptor internalization is often mediated by β-arrestin recruitment, and the lack thereof with ADL-5859 suggests a reduced engagement of this pathway. Furthermore, some DOR agonists are known to induce seizures, an effect that has been linked to β-arrestin 2 recruitment.[8] While ADL-5859 has shown a weak potential for seizure activity, this effect is notably enhanced in β-arrestin 1 knockout mice, indicating a complex interaction with β-arrestin isoforms.[8]
The following diagram illustrates the proposed biased signaling of ADL-5859 at the delta-opioid receptor.
Caption: Proposed biased agonism of ADL-5859 at the delta-opioid receptor.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | 0.84 nM | Not Specified | Radioligand Binding | [6] |
| Functional Potency (EC50) | 20 nM | Not Specified | Not Specified | [6] |
| hERG Channel Inhibition (IC50) | 78 µM | Human | Electrophysiology | [6] |
| CYP2D6 Inhibition (IC50) | 43 µM | Human | In vitro enzyme assay | [6] |
Table 1: In Vitro Pharmacological Profile of ADL-5859.
| Parameter | Value | Species | Administration | Reference |
| Oral Bioavailability | Good | Rat | Oral | [4][5] |
Table 2: In Vivo Pharmacokinetic Profile of ADL-5859.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of ADL-5859.
Delta-Opioid Receptor Binding Assay (Representative Protocol)
These assays are performed to determine the binding affinity of a compound for the delta-opioid receptor.
Caption: General workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the delta-opioid receptor are prepared from cultured cells or animal brain tissue.
-
Incubation: Membranes are incubated with a known concentration of a radiolabeled delta-opioid receptor ligand (e.g., [³H]naltrindole) and varying concentrations of the unlabeled test compound (ADL-5859).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of ADL-5859 that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
In Vivo Analgesia Models
This model is used to assess the efficacy of a compound in reducing inflammatory pain.
Methodology:
-
Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw of a rodent (mouse or rat). CFA is an emulsion of inactivated and dried mycobacteria in mineral oil, which induces a localized and persistent inflammatory response.
-
Assessment of Hypersensitivity: At various time points after CFA injection, the animal's sensitivity to mechanical and thermal stimuli is measured.
-
Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the inflamed paw. The paw withdrawal threshold is determined.
-
Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves apparatus) or a hot/cold plate. The latency to paw withdrawal is measured.
-
-
Drug Administration: ADL-5859 or a vehicle control is administered to the animals (e.g., orally or intraperitoneally).
-
Post-Treatment Assessment: Mechanical and thermal sensitivity are reassessed at different time points after drug administration to determine the analgesic effect of the compound.
This model is used to evaluate the efficacy of a compound in alleviating neuropathic pain.
Methodology:
-
Surgical Procedure: Under anesthesia, the sciatic nerve of one hind leg of a rodent is exposed, and a tight ligation of a portion of the nerve is performed.
-
Development of Neuropathic Pain: Over several days following the surgery, the animal develops signs of neuropathic pain, including mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.
-
Assessment of Hypersensitivity: Similar to the CFA model, mechanical and thermal sensitivity are measured to establish a baseline of neuropathic pain.
-
Drug Administration and Assessment: ADL-5859 or a vehicle is administered, and the animal's pain sensitivity is reassessed to evaluate the compound's analgesic efficacy.
Pharmacokinetics
ADL-5859 has been shown to have good oral bioavailability in rats.[4][5] While specific details on its metabolism and excretion are not extensively published, opioids are generally metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system (Phase I metabolism) and through glucuronidation (Phase II metabolism).[5] Excretion of opioid metabolites predominantly occurs via the kidneys.[5] In vitro studies have shown that ADL-5859 has an inhibitory effect on the CYP2D6 enzyme, with an IC50 of 43 µM.[6]
Clinical Development
ADL-5859 has undergone Phase I and Phase II clinical trials for the treatment of pain.[1]
Conclusion
This compound is a selective delta-opioid receptor agonist with a compelling mechanism of action characterized by biased agonism. Its ability to produce analgesia in preclinical models of chronic pain, coupled with a reduced propensity to induce certain adverse effects associated with traditional opioids and some DOR agonists, highlights its potential as a novel therapeutic agent. Further research into its specific downstream signaling pathways and a more detailed characterization of its pharmacokinetic and metabolic profile will provide a more complete understanding of this promising compound.
References
- 1. Protocols for the social transfer of pain and analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 3. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indolepropionic Acid Attenuates CFA-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. To probe the activation mechanism of the Delta opioid receptor by an agonist ADL5859 started from inactive conformation using molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: In-Depth Analysis of ADL-5859 Hydrochloride's Delta-Opioid Receptor Selectivity
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
ADL-5859 hydrochloride is a novel, non-peptidic small molecule developed as a potent and selective agonist for the delta-opioid receptor (DOR). Unlike traditional µ-opioid receptor (MOR) agonists such as morphine, which are associated with severe side effects like respiratory depression, euphoria, and high abuse potential, DOR agonists represent a promising alternative for managing chronic pain and mood disorders.[1] ADL-5859, in particular, has demonstrated significant analgesic properties in preclinical models of neuropathic and inflammatory pain.[2][3] Its high selectivity is a critical attribute, minimizing off-target effects and potentially offering a safer therapeutic window. This document provides a comprehensive technical overview of the binding and functional selectivity of ADL-5859, details the experimental protocols used for its characterization, and illustrates key biological and experimental pathways.
Quantitative Selectivity Profile
The selectivity of ADL-5859 is defined by its preferential binding to and activation of the DOR over the µ-opioid receptor (MOR) and κ-opioid receptor (KOR). This is quantified through in vitro binding affinity and functional potency assays.
In Vitro Binding Affinity
Binding affinity is typically determined by radioligand displacement assays, which measure the concentration of a compound required to inhibit the binding of a known radioligand to its receptor. The resulting inhibition constant (Ki) is an inverse measure of affinity; a lower Ki value indicates higher binding affinity.
Table 1: ADL-5859 Binding Affinity at Opioid Receptors
| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (MOR/DOR) | Selectivity Ratio (KOR/DOR) |
|---|---|---|---|
| Delta (δ) | 0.8 - 0.84 nM[4][5] | >1000-fold[4] | >1000-fold[4] |
| Mu (µ) | >800 nM | - | - |
| Kappa (κ) | >800 nM | - | - |
Data compiled from multiple sources indicating high-nanomolar to micromolar affinity for MOR and KOR.
In Vitro Functional Activity
Functional activity measures the ability of a compound to elicit a biological response upon binding to the receptor. For Gi/o-coupled receptors like the DOR, this is often assessed via GTPγS binding assays or downstream signaling inhibition, such as the inhibition of cyclic AMP (cAMP). The potency (EC50 or ED50) represents the concentration required to produce 50% of the maximal response.
Table 2: ADL-5859 Functional Potency at Opioid Receptors
| Assay Type | Receptor Subtype | Functional Potency (EC50/ED50) |
|---|---|---|
| G-Protein Activation | Delta (δ) | 20 nM (ED50)[5] |
| cAMP Inhibition | Delta (δ) | Potent Agonist[6][7] |
| cAMP Inhibition | Mu (µ) | No detectable effect[6][7] |
| cAMP Inhibition | Kappa (κ) | No detectable effect[6][7] |
These data collectively demonstrate that ADL-5859 is a highly potent and selective full agonist at the delta-opioid receptor, with negligible functional activity at mu and kappa subtypes at therapeutic concentrations.
Key Experimental Protocols
The characterization of ADL-5859's selectivity relies on standardized pharmacological assays.
Radioligand Displacement Binding Assay
This assay quantifies the affinity of a test compound (ADL-5859) for a specific receptor.
Objective: To determine the binding affinity (Ki) of ADL-5859 for delta, mu, and kappa opioid receptors.
Methodology:
-
Membrane Preparation: Crude cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably overexpressing a single human opioid receptor subtype (DOR, MOR, or KOR).[8]
-
Assay Components:
-
Receptor Source: Prepared cell membranes.
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype is used (e.g., [³H]naltrindole for DOR, [³H]DAMGO for MOR, [³H]U-69593 for KOR).
-
Test Compound: this compound is prepared in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., naloxone) is used to determine the amount of non-specific binding of the radioligand.
-
-
Incubation: The components are mixed in a buffer solution and incubated at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand in the solution. The filters are then washed to remove any remaining unbound ligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of ADL-5859. A sigmoidal competition curve is generated, from which the IC50 (concentration of ADL-5859 that inhibits 50% of radioligand binding) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
[³⁵S]GTPγS Binding Assay
This is a functional assay that measures the first step in G-protein activation following receptor stimulation by an agonist.[9][10]
Objective: To determine the functional potency (EC50) and efficacy (Emax) of ADL-5859 at Gi/o-coupled opioid receptors.
Methodology:
-
Membrane Preparation: As with the binding assay, membranes are prepared from cells expressing the receptor of interest.
-
Assay Components:
-
Receptor Source: Prepared cell membranes.
-
Radioligand: [³⁵S]GTPγS, a non-hydrolyzable analog of GTP that binds to activated Gα subunits.[10]
-
GDP: Guanosine diphosphate is included to ensure the G-proteins are in their inactive, GDP-bound state at baseline.
-
Test Compound: ADL-5859 is added across a range of concentrations.
-
-
Incubation: The membranes are pre-incubated with ADL-5859 and GDP. The reaction is initiated by the addition of [³⁵S]GTPγS and incubated at a controlled temperature (e.g., 30°C). Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit.
-
Separation: The assay is terminated by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the free radioligand in solution.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is quantified by scintillation counting.
-
Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the log concentration of ADL-5859. A dose-response curve is generated to determine the EC50 (potency) and the Emax (maximal stimulation relative to a standard full agonist), confirming the compound's functional activity.
Visualized Pathways and Workflows
Signaling Pathway of ADL-5859 at the Delta-Opioid Receptor
The delta-opioid receptor is a class A G-protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation by an agonist like ADL-5859 initiates an intracellular signaling cascade that leads to the modulation of neuronal excitability and neurotransmitter release, ultimately producing analgesia.
Caption: Canonical Gi/o signaling pathway activated by ADL-5859 binding to the DOR.
Experimental Workflow for Radioligand Displacement Assay
The following diagram outlines the logical flow of a competitive binding experiment to determine the affinity of ADL-5859 for a target receptor.
Caption: Step-by-step workflow for a radioligand displacement binding experiment.
In Vivo Profile and Biased Agonism
Preclinical studies in rodent models confirm the DOR-mediated analgesic effects of ADL-5859. In models of complete Freund's adjuvant (inflammatory pain) and sciatic nerve ligation (neuropathic pain), ADL-5859 significantly reduced mechanical allodynia.[2][3] These analgesic effects were completely abolished in DOR knockout mice, confirming the on-target mechanism of action.[2][3]
Interestingly, ADL-5859 displays properties of a biased agonist. Unlike the prototypical DOR agonist SNC80, which induces hyperlocomotion and rapid receptor internalization (a process often linked to tolerance), ADL-5859 does not produce these effects in vivo at analgesic doses.[2][3] This suggests that ADL-5859 may preferentially activate G-protein signaling pathways over β-arrestin pathways, the latter of which is implicated in receptor desensitization and some adverse effects.[11] This distinct signaling profile may contribute to a more favorable long-term safety and tolerability profile.
Conclusion
This compound is a highly potent and selective delta-opioid receptor agonist. Quantitative in vitro data from binding and functional assays confirm its greater than 1000-fold selectivity for the DOR over both MOR and KOR.[4] Its mechanism of action is further validated by in vivo studies showing that its significant analgesic properties are entirely DOR-dependent.[2][3] The compound's unique profile as a biased agonist, which avoids certain cellular responses associated with other DOR agonists like SNC80, underscores its potential as a next-generation analgesic with an improved safety margin.[2][11] This technical profile supports the continued investigation of ADL-5859 and similar selective DOR agonists for the treatment of chronic pain and other neurological disorders.
References
- 1. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic antidepressant-like effects between a kappa opioid antagonist (LY2444296) and a delta opioid agonist (ADL5859) in the mouse forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Cryo-EM structure of small-molecule agonist bound delta opioid receptor-Gi complex enables discovery of biased compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis and Purification of ADL-5859 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and purification of ADL-5859 hydrochloride, a potent and selective δ-opioid receptor agonist. The information presented is collated from key scientific literature and is intended to provide a comprehensive resource for researchers in the field of medicinal chemistry and drug development.
Chemical Profile and Pharmacological Data
ADL-5859, chemically known as N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide, is a small molecule that has been investigated for its analgesic properties.[1][2] Its hydrochloride salt is the form typically used for research and development.
| Property | Value | Reference |
| IUPAC Name | N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide hydrochloride | [3] |
| Molecular Formula | C₂₄H₂₈N₂O₃ · HCl | [3] |
| Molecular Weight | 428.95 g/mol | [4] |
| CAS Number | 850305-06-5 (free base) | [3] |
| δ-opioid Receptor (DOR) Kᵢ | 0.84 nM | [5] |
| δ-opioid Receptor (DOR) EC₅₀ | 20 nM | [5] |
| μ-opioid Receptor (MOR) Inhibition | 32% at 10 µM | |
| κ-opioid Receptor (KOR) Inhibition | 37% at 10 µM |
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the construction of the core spirocyclic piperidine structure, followed by functionalization and final salt formation. The general synthetic approach is outlined below, based on the discovery and development reported in the medicinal chemistry literature.
Synthetic Pathway
Caption: Synthetic pathway of this compound.
Experimental Protocols
Step 1: Synthesis of the Boc-protected Spirocyclic Intermediate
A general procedure for the synthesis of related spirocyclic piperidines suggests a convergent synthesis strategy. A key intermediate, tert-butyl 4-(4-(N,N-diethylcarbamoyl)phenyl)-5-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate, is assembled from commercially available starting materials. This process typically involves the reaction of a suitably substituted aromatic component with a protected piperidone derivative, followed by cyclization to form the spirocyclic core.
Step 2: Boc Deprotection to Yield ADL-5859 Free Base
The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen of the intermediate from Step 1. This is typically achieved under acidic conditions.
-
Reagents: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent such as dichloromethane (DCM) or dioxane.
-
Procedure: The Boc-protected intermediate is dissolved in the chosen solvent and treated with an excess of the acid. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: The reaction mixture is concentrated under reduced pressure to remove the excess acid and solvent. The residue is then typically neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude free base of ADL-5859.
Step 3: Formation of this compound
The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.
-
Reagents: ADL-5859 free base, hydrochloric acid (typically as a solution in a suitable solvent like diethyl ether or isopropanol).
-
Procedure: The purified ADL-5859 free base is dissolved in a minimal amount of a suitable organic solvent (e.g., ethyl acetate, methanol). A solution of hydrochloric acid is then added dropwise with stirring.
-
Isolation: The hydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any remaining impurities, and dried under vacuum to yield this compound as a solid.
Purification of this compound
Purification of the final compound and intermediates is crucial to ensure high purity for biological testing. The following methods are commonly employed.
Purification Workflow
Caption: General purification workflow for this compound.
Experimental Protocols
1. Column Chromatography:
Flash column chromatography over silica gel is a standard method for purifying the free base of ADL-5859 before salt formation.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol is typically used to elute the compound. The optimal solvent system is determined by TLC analysis.
-
Procedure: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the silica gel column. The column is then eluted with the chosen solvent system, and fractions are collected. The fractions containing the pure product (as determined by TLC or LC-MS) are combined and concentrated.
2. Crystallization/Precipitation:
Crystallization or precipitation is the final step to obtain the pure hydrochloride salt.
-
Solvent System: A solvent system in which the hydrochloride salt has low solubility at a certain temperature is chosen. This could be a single solvent or a mixture of solvents (e.g., ethyl acetate/diethyl ether, methanol/diethyl ether).
-
Procedure: The crude or partially purified hydrochloride salt is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly to room temperature, and may be further cooled in an ice bath to induce crystallization. If the product precipitates upon addition of an anti-solvent, this is also a viable method.
-
Isolation: The resulting crystals or precipitate are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Data Summary
| Step | Product | Typical Yield | Purity | Analytical Method |
| 1 | Boc-protected Spirocyclic Intermediate | Variable | >95% | NMR, LC-MS |
| 2 | ADL-5859 (Free Base) | High | >95% (after chromatography) | NMR, LC-MS |
| 3 | This compound | High | >98% (after crystallization) | NMR, LC-MS, Elemental Analysis |
Disclaimer: This guide is intended for informational purposes for a professional audience and does not constitute a license to practice any patented inventions. The synthesis and handling of chemical compounds should only be performed by trained professionals in a suitably equipped laboratory, following all appropriate safety precautions.
References
In Vitro Characterization of ADL-5859 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADL-5859 hydrochloride is a potent and selective small molecule agonist of the delta-opioid receptor (DOR) that has been investigated for its analgesic properties.[1][2] Unlike traditional mu-opioid receptor (MOR) agonists, which are associated with significant side effects such as respiratory depression, sedation, and euphoria, DOR agonists like ADL-5859 present a promising alternative for pain management.[3] This technical guide provides an in-depth overview of the in vitro characterization of ADL-5859, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. The information presented here is intended to support further research and development of selective DOR agonists.
Quantitative Data Summary
The in vitro pharmacological profile of this compound has been characterized through various binding and functional assays. The following tables summarize the key quantitative data, providing a comparative overview of its affinity for opioid receptors and its functional activity in cellular signaling pathways.
Table 1: Opioid Receptor Binding Affinity of ADL-5859
| Receptor Subtype | Kᵢ (nM) | Species | Reference |
| Delta (δ) | 0.84 | Human | [4] |
| Mu (μ) | 32 | Human | [5] |
| Kappa (κ) | 37 | Human | [5] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Activity of ADL-5859
| Assay | Parameter | Value | Cell Line | Reference |
| DOR Agonist Activity | EC₅₀ (nM) | 20 | - | [4] |
| β-Arrestin 1 Recruitment | EC₅₀ (nM) | - | - | - |
| Eₘₐₓ (%) | - | - | - | |
| β-Arrestin 2 Recruitment | EC₅₀ (nM) | - | - | - |
| Eₘₐₓ (%) | - | - |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum Effect): The maximum response achievable by a drug. Data not available is indicated by a dash.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of ADL-5859 and a typical experimental workflow for its in vitro characterization.
Caption: G-protein biased signaling of ADL-5859 at the delta-opioid receptor.
Caption: General experimental workflow for the in vitro characterization of ADL-5859.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard practices for opioid receptor characterization and should be adapted as needed for specific laboratory conditions.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for delta, mu, and kappa opioid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human delta, mu, or kappa opioid receptors.
-
Radioligand: [³H]naltrindole (for DOR), [³H]DAMGO (for MOR), [³H]U-69,593 (for KOR).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., naloxone).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the following to each well:
-
Cell membranes (typically 10-50 µg of protein).
-
Radioligand at a concentration near its Kₔ.
-
Varying concentrations of this compound or vehicle.
-
For non-specific binding wells, add a high concentration of naloxone.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of ADL-5859 by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
cAMP Inhibition Assay
Objective: To determine the functional potency (EC₅₀) of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
A cell line stably co-expressing the delta-opioid receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.
-
This compound stock solution.
-
Forskolin (an adenylyl cyclase activator).
-
Assay buffer (e.g., HBSS).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well or 384-well microplates.
Procedure:
-
Plate the cells in microplates and allow them to adhere overnight.
-
Replace the culture medium with assay buffer and pre-incubate the cells with serial dilutions of this compound for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (typically a concentration that elicits 80% of the maximal response) in the continued presence of ADL-5859.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP accumulation against the concentration of ADL-5859.
-
Determine the EC₅₀ value using non-linear regression analysis.
β-Arrestin Recruitment Assay
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in recruiting β-arrestin to the delta-opioid receptor.
Materials:
-
A cell line engineered to express the delta-opioid receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® β-arrestin assay from DiscoveRx).
-
This compound stock solution.
-
Assay buffer.
-
Substrate for the reporter enzyme.
-
96-well or 384-well white, clear-bottom microplates.
-
Luminometer or chemiluminescence plate reader.
Procedure:
-
Plate the engineered cells in microplates and culture them according to the supplier's recommendations.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the ADL-5859 dilutions to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment.
-
Add the detection reagents containing the substrate for the reporter enzyme to each well.
-
Incubate at room temperature for a period specified by the assay manufacturer to allow for signal development.
-
Measure the luminescence signal using a plate reader.
-
Generate a dose-response curve by plotting the luminescence signal against the concentration of ADL-5859.
-
Determine the EC₅₀ and Eₘₐₓ values using non-linear regression analysis. The Eₘₐₓ is typically expressed as a percentage of the response induced by a reference full agonist.
References
- 1. Potent, orally bioavailable delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (ADL5859) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADL-5859 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ADL5859 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ADL-5859 Hydrochloride for Chronic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ADL-5859 hydrochloride is a potent and selective delta-opioid receptor (DOR) agonist that has demonstrated significant analgesic effects in preclinical models of chronic inflammatory and neuropathic pain.[1][2] As an orally bioavailable small molecule, ADL-5859 represents a promising therapeutic candidate for chronic pain management, potentially offering a safer alternative to traditional mu-opioid receptor (MOR) agonists. This guide provides a comprehensive overview of ADL-5859, including its mechanism of action, preclinical data, experimental protocols, and signaling pathways. A key characteristic of ADL-5859 is its suggested biased agonism, which may contribute to its favorable side-effect profile, notably the absence of hyperlocomotion and in vivo receptor internalization seen with other DOR agonists like SNC80.[2][3]
Mechanism of Action
ADL-5859 is a selective agonist for the delta-opioid receptor, a G-protein coupled receptor (GPCR) primarily coupled to inhibitory Gαi/o proteins.[4][5] Upon binding, ADL-5859 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] This, in turn, modulates downstream effectors, including the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.[5] The net effect is a reduction in neuronal excitability and neurotransmitter release, leading to analgesia.[5] Furthermore, DOR activation can modulate mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which is implicated in the long-term regulation of pain perception.[8][9]
Molecular dynamics simulations suggest that ADL-5859 binding to the inactive DOR promotes a conformational shift towards the active state, with significant changes in transmembrane domains 5 and 6, and intracellular loop 3.[10][11]
Biased Agonism
A noteworthy feature of ADL-5859 is its potential for biased agonism. Unlike the prototypical DOR agonist SNC80, which induces hyperlocomotion and significant receptor internalization in vivo, ADL-5859 does not produce these effects.[2][3] This suggests that ADL-5859 may preferentially activate specific downstream signaling pathways (G-protein-mediated) over others (β-arrestin-mediated), which are often associated with adverse effects and receptor desensitization.[3][12] This biased signaling profile could be a key factor in its improved therapeutic window.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Pharmacological Profile of ADL-5859
| Parameter | Species/Cell Line | Value | Reference(s) |
| Binding Affinity (Ki) | |||
| δ-Opioid Receptor | Human (CHO cells) | 0.84 nM | Le Bourdonnec et al., 2008 |
| Functional Activity | |||
| EC50 (GTPγS binding) | Human (CHO cells) | 20 nM | Le Bourdonnec et al., 2008 |
Table 2: In Vivo Analgesic Efficacy of ADL-5859
| Pain Model | Species | Route of Administration | Effective Dose Range | Key Findings | Reference(s) |
| CFA-Induced Inflammatory Pain | Mouse | Oral | 30-100 mg/kg | Significant reversal of mechanical allodynia. | Nozaki et al., 2012 |
| Sciatic Nerve Ligation (SNL) | Mouse | Oral | 30 mg/kg | Full reversal of mechanical allodynia. | Nozaki et al., 2012 |
Table 3: Pharmacokinetic Parameters of ADL-5859
| Species | Half-life (t1/2) | Oral Bioavailability | Reference(s) |
| Rat | 5.1 hours | Good | Le Bourdonnec et al., 2009 |
| Dog | - | Good | Le Bourdonnec et al., 2009 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of ADL-5859.
In Vivo Chronic Pain Models
Objective: To induce a persistent inflammatory pain state to evaluate the analgesic effects of ADL-5859.
Procedure:
-
Animal Model: Male C57BL6/J × SV129Pas mice are commonly used.[2]
-
Induction of Inflammation: After baseline measurement of mechanical sensitivity, animals are briefly anesthetized (e.g., with 2% isoflurane). 8-20 µL of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of the left hind paw.[2]
-
Behavioral Testing: Mechanical allodynia is assessed 2 to 3 days post-CFA injection using the von Frey filament test.[2]
-
Animals are placed in individual Plexiglas compartments on a wire mesh floor and allowed to acclimate.
-
A series of calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the inflamed paw.
-
The "up-down" method is often employed, starting with a mid-range filament. A positive response (paw withdrawal, flinching, or licking) leads to the use of a weaker filament, while a lack of response leads to a stronger one.[13]
-
The 50% paw withdrawal threshold is then calculated.
-
-
Drug Administration: ADL-5859 is dissolved in a vehicle such as distilled water with 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80 and administered orally by gavage.[2] Behavioral testing is performed at various time points post-administration (e.g., 60 minutes).[2]
Objective: To create a model of neuropathic pain to assess the efficacy of ADL-5859.
Procedure:
-
Animal Model: Male C57BL6/J × SV129Pas mice are suitable for this model.[2]
-
Surgical Procedure:
-
Animals are deeply anesthetized (e.g., with a ketamine/xylazine mixture).[2]
-
An incision is made on the lateral side of the thigh to expose the sciatic nerve.[1]
-
A tight ligation of approximately one-third to one-half of the diameter of the common sciatic nerve is performed using a 7-0 silk suture.[2][14] Care is taken not to damage the surrounding musculature.
-
The muscle and skin are then sutured closed.[1]
-
-
Behavioral Testing: Mechanical allodynia is assessed approximately 2 weeks post-surgery using the von Frey filament test as described in the CFA model.[2]
-
Drug Administration: ADL-5859 is administered orally, and behavioral assessments are conducted at specified time points.[2]
In Vitro Assays
Objective: To determine the binding affinity (Ki) of ADL-5859 for the delta-opioid receptor.
Procedure:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human delta-opioid receptor (hDOR).[15]
-
Assay Conditions:
-
Membranes are incubated with a radiolabeled DOR antagonist, such as [³H]-naltrindole, at a concentration near its Kd.[16]
-
Varying concentrations of ADL-5859 are added to compete with the radioligand for binding.
-
The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a controlled temperature (e.g., 25°C) for a defined period to reach equilibrium.[15]
-
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.[16]
-
Data Analysis: The concentration of ADL-5859 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[16]
Objective: To assess the functional activity of ADL-5859 as a DOR agonist by measuring G-protein activation.
Procedure:
-
Membrane Preparation: Membranes from CHO-hDOR cells are used.[15]
-
Assay Conditions:
-
Separation and Detection: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.[18]
-
Data Analysis: The concentration-response curve for ADL-5859-stimulated [³⁵S]GTPγS binding is generated to determine the EC50 and Emax values.[18]
Objective: To measure the downstream effect of DOR activation by ADL-5859 on adenylyl cyclase activity.
Procedure:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hDOR are commonly used.[7]
-
Assay Conditions:
-
cAMP Measurement: Intracellular cAMP levels are quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).[19]
-
Data Analysis: The concentration-response curve for ADL-5859-mediated inhibition of cAMP accumulation is plotted to determine the IC50 value.[19]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with ADL-5859 research.
Caption: ADL-5859 Signaling Pathway.
Caption: Preclinical Research Workflow for ADL-5859.
Caption: Biased Agonism of ADL-5859 vs. SNC80.
Clinical Development
ADL-5859 has been investigated in a Phase 2a clinical trial (NCT00603265) to assess its safety and efficacy in patients with neuropathic pain associated with diabetic peripheral neuropathy.[18] This randomized, double-blind, placebo- and active-controlled study aimed to evaluate the effectiveness of ADL-5859 in relieving pain compared to placebo and duloxetine.[18] The primary outcome measure was the change from baseline in the weekly average of daily pain scores on a Numeric Pain Rating Scale (NPRS).[18] Secondary outcome measures included assessments of pain after walking and patient global impression of change.[18]
Conclusion
This compound is a promising DOR agonist with a distinct pharmacological profile. Its potent analgesic effects in preclinical models of chronic pain, coupled with a favorable side-effect profile potentially stemming from biased agonism, make it a compelling candidate for further investigation. The detailed experimental protocols and data presented in this guide are intended to support ongoing research and development efforts in the field of chronic pain therapeutics.
References
- 1. The Sciatic Nerve Cuffing Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies. | The Department of Pharmacology [pharmacology.arizona.edu]
- 9. Frontiers | Selection of sciatic nerve injury models: implications for pathogenesis and treatment [frontiersin.org]
- 10. To probe the activation mechanism of the Delta opioid receptor by an agonist ADL5859 started from inactive conformation using molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DIFFERENTIAL EFFECTS OF OPIOID AGONISTS ON G PROTEIN EXPRESSION IN CHO CELLS EXPRESSING CLONED HUMAN OPIOID RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]
- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Investigating the Therapeutic Potential of ADL-5859 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADL-5859 hydrochloride is a novel, orally bioavailable small molecule that acts as a selective agonist for the delta-opioid receptor (DOR). Developed as a potential alternative to traditional opioid analgesics, ADL-5859 aimed to provide effective pain relief with a reduced side-effect profile. This technical guide provides a comprehensive overview of the preclinical and clinical investigations into the therapeutic potential of this compound. It details the compound's mechanism of action, in vitro and in vivo pharmacology, and summarizes its clinical development journey. Particular focus is given to its unique property of biased agonism, a characteristic that may underpin its favorable preclinical safety profile. This document synthesizes available quantitative data into structured tables, outlines detailed experimental protocols for key studies, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound for research and drug development professionals.
Introduction
The opioid crisis has underscored the urgent need for safer and more effective analgesics. Traditional opioids, which primarily target the mu-opioid receptor (MOR), are associated with severe side effects, including respiratory depression, sedation, euphoria, and a high potential for addiction. The delta-opioid receptor (DOR) has emerged as a promising alternative therapeutic target for pain management.[1] Activation of DOR has been shown to produce potent analgesia, particularly in models of chronic pain, while potentially avoiding the hallmark adverse effects of MOR agonists.[1]
This compound (IUPAC Name: N,N-Diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide hydrochloride) is a selective DOR agonist that was investigated for the treatment of pain.[2][3] Its development was based on the hypothesis that selective DOR activation could uncouple the analgesic effects of opioids from their undesirable side effects.[2] Preclinical studies demonstrated its efficacy in animal models of inflammatory and neuropathic pain, and it was found to be orally active.[2][4] Furthermore, ADL-5859 exhibited properties of a biased agonist, suggesting a mechanism that could further enhance its safety profile.[4][5]
This guide will delve into the scientific investigations of this compound, presenting its pharmacological profile, summarizing key experimental findings, and outlining the methodologies used in its evaluation.
Mechanism of Action
ADL-5859 is a selective agonist at the delta-opioid receptor.[2] Like other opioids, it activates G-protein coupled receptors (GPCRs). However, its selectivity for the DOR is a key feature. The binding of ADL-5859 to the DOR is thought to initiate a signaling cascade that ultimately leads to analgesia. Molecular dynamic simulations suggest that ADL-5859 binding induces a conformational change in the receptor, particularly in the transmembrane domains 5 and 6, and intracellular loop 3, leading to its activation.[6]
A crucial aspect of ADL-5859's mechanism is its apparent biased agonism.[4][5] Unlike the prototypical DOR agonist SNC80, ADL-5859 does not appear to induce significant locomotor activity or receptor internalization in vivo.[4][5] This suggests that ADL-5859 may preferentially activate certain downstream signaling pathways (e.g., those mediating analgesia) over others (e.g., those responsible for receptor desensitization and certain side effects).
In Vitro Pharmacology
The in vitro pharmacological profile of this compound has been characterized through various binding and functional assays. These studies have confirmed its high affinity and selectivity for the delta-opioid receptor.
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Ki) | 20 nM | Radioligand binding assay | [2] |
| Functional Potency (EC50) | Not explicitly stated in search results | Functional assays (e.g., GTPγS) | - |
| Selectivity vs. µ-opioid receptor | Selective for DOR | Not specified | [2] |
| Selectivity vs. κ-opioid receptor | Selective for DOR | Not specified | [2] |
| hERG Channel Inhibition (IC50) | Not explicitly stated in search results | Electrophysiology assay | - |
| CYP2D6 Inhibition (IC50) | Not explicitly stated in search results | In vitro metabolism assay | - |
Preclinical In Vivo Pharmacology
ADL-5859 has demonstrated significant analgesic effects in rodent models of chronic pain. These studies have been crucial in establishing its therapeutic potential and understanding its in vivo mechanism of action.
Efficacy in Pain Models
| Animal Model | Species | Dosing | Outcome | Reference |
| CFA-Induced Inflammatory Pain | Rat | 3 mg/kg, p.o. | Reversal of mechanical hyperalgesia | [4] |
| Sciatic Nerve Ligation (SNL) | Mouse | 30 mg/kg, p.o. | Reversal of mechanical allodynia | [4][5] |
Biased Agonism In Vivo
A key finding from preclinical studies is the lack of certain side effects typically associated with opioid agonists.
| In Vivo Effect | ADL-5859 | SNC80 (Reference Agonist) | Species | Reference |
| Locomotor Activity | No significant change | Significant hyperlocomotion | Mouse | [4] |
| Receptor Internalization | Not induced | Induced | Mouse | [4][5] |
Clinical Development
This compound progressed into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.
Phase I Clinical Trials
Single and multiple ascending dose Phase I studies were conducted in healthy volunteers.[7][8] These studies indicated that ADL-5859 was generally well-tolerated and orally bioavailable.[7] However, specific quantitative pharmacokinetic data from these studies are not publicly available.
Phase II Clinical Trials
Phase II clinical trials were initiated to assess the efficacy of ADL-5859 in patients with pain. However, these trials were ultimately terminated as they did not meet their primary endpoints for pain reduction.
| Clinical Trial | Indication | Primary Endpoint | Outcome | Reference |
| NCT00626275 | Rheumatoid Arthritis | Not specified | Did not meet primary endpoint |
Experimental Protocols
In Vitro Assays
-
Objective: To determine the binding affinity (Ki) of ADL-5859 for the delta-opioid receptor.
-
Methodology:
-
Prepare cell membranes expressing the human delta-opioid receptor.
-
Incubate the membranes with a constant concentration of a radiolabeled DOR ligand (e.g., [³H]naltrindole) and varying concentrations of ADL-5859.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (concentration of ADL-5859 that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
-
Objective: To measure the ability of ADL-5859 to activate G-protein signaling downstream of the DOR.
-
Methodology:
-
Incubate cell membranes expressing the DOR with varying concentrations of ADL-5859 in the presence of GDP.
-
Add [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS.
-
Plot the data to determine the EC50 and Emax for G-protein activation.
-
-
Objective: To measure the recruitment of β-arrestin to the DOR upon agonist stimulation.
-
Methodology:
-
Co-express a DOR fused to a Renilla luciferase (Rluc) and β-arrestin fused to a yellow fluorescent protein (YFP) in a suitable cell line.
-
Treat the cells with varying concentrations of ADL-5859.
-
Add the Rluc substrate, coelenterazine.
-
If ADL-5859 induces the interaction between the DOR and β-arrestin, the proximity of Rluc and YFP will result in energy transfer from Rluc to YFP, leading to YFP emission.
-
Measure the light emission from both Rluc and YFP and calculate the BRET ratio.
-
Plot the BRET ratio against the agonist concentration to determine the EC50 and Emax for β-arrestin recruitment.
-
In Vivo Models
-
Objective: To evaluate the efficacy of ADL-5859 in a model of inflammatory pain.
-
Procedure:
-
Induction: Inject Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw of a rodent.
-
Development of Hyperalgesia: Allow several hours to days for the development of a localized inflammatory response and mechanical hyperalgesia.
-
Treatment: Administer this compound orally at the desired dose.
-
Assessment: Measure the mechanical withdrawal threshold at various time points post-dosing using von Frey filaments. An increase in the withdrawal threshold indicates an analgesic effect.
-
-
Objective: To assess the efficacy of ADL-5859 in a model of neuropathic pain.
-
Procedure:
-
Surgery: Surgically expose the sciatic nerve of an anesthetized rodent and place a partial, tight ligation around it.
-
Development of Allodynia: Allow several days for the development of mechanical allodynia in the ipsilateral paw.
-
Treatment: Administer this compound orally at the desired dose.
-
Assessment: Measure the mechanical withdrawal threshold at various time points post-dosing using von Frey filaments. An increase in the withdrawal threshold indicates an anti-allodynic effect.
-
Discussion and Future Perspectives
This compound represents a significant effort in the development of selective delta-opioid receptor agonists for pain management. Its preclinical profile was promising, demonstrating efficacy in relevant pain models and a potential for an improved safety profile, likely attributable to its biased agonist properties. The lack of locomotor activation and receptor internalization in vivo are particularly noteworthy, as these effects are often linked to the undesirable aspects of opioid therapy.
Despite the promising preclinical data, the transition to clinical efficacy proved challenging, with Phase II trials failing to demonstrate a significant analgesic effect in patients with rheumatoid arthritis and diabetic peripheral neuropathy. The reasons for this translational failure are likely multifactorial and may include differences in the pathophysiology of pain between animal models and human disease, pharmacokinetic variability in the patient population, or an insufficient therapeutic window.
The story of ADL-5859 underscores the complexities of drug development, particularly in the pain space. However, the insights gained from its investigation remain valuable. The demonstration of in vivo biased agonism at the DOR provides a strong rationale for the continued pursuit of this mechanism for developing safer analgesics. Future research in this area could focus on developing DOR agonists with optimized pharmacokinetic profiles and a more profound bias towards analgesic signaling pathways. Further elucidation of the specific downstream effectors of DOR activation that mediate analgesia versus side effects will be critical for the rational design of the next generation of delta-opioid-targeted therapeutics.
Conclusion
This compound is a selective delta-opioid receptor agonist that showed considerable promise in preclinical models of pain. Its unique profile as a biased agonist suggested the potential for a safer therapeutic window compared to traditional opioids. While it did not achieve clinical success, the research surrounding ADL-5859 has contributed significantly to our understanding of delta-opioid receptor pharmacology and the potential of biased agonism as a strategy for developing improved analgesics. The data and methodologies presented in this guide provide a valuable resource for researchers and drug developers continuing to work towards the goal of safer and more effective pain management.
References
- 1. Biased Agonism of Endogenous Opioid Peptides at the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 1, Randomised, Placebo-Controlled, Dose Escalation Study to Investigate the Safety, Tolerability and Pharmacokinetics of Cannabidiol in Fed Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized phase I study to evaluate the safety, tolerability, pharmacokinetics and food-effect of Iguratimod in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. G protein signaling-biased mu opioid receptor agonists that produce sustained G protein activation are noncompetitive agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
ADL-5859 hydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADL-5859 hydrochloride is a potent and selective second-generation non-peptidic agonist for the delta-opioid receptor (DOR). It has been investigated for its analgesic properties, particularly in the context of chronic inflammatory and neuropathic pain. A key characteristic of ADL-5859 is its nature as a biased agonist, preferentially activating G-protein signaling pathways over the β-arrestin pathway. This biased agonism is hypothesized to contribute to a favorable side-effect profile compared to traditional opioid analgesics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value |
| CAS Number | 850173-95-4 |
| Molecular Formula | C₂₄H₂₈N₂O₃ · HCl |
| Molecular Weight | 429.0 g/mol |
Pharmacology
Mechanism of Action
ADL-5859 acts as a selective agonist at the delta-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it preferentially activates the Gi/o protein pathway, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This signaling cascade ultimately results in a reduction in neuronal excitability and nociceptive transmission.
Biased Agonism
ADL-5859 exhibits biased agonism, favoring the G-protein signaling pathway over the recruitment of β-arrestin.[1] This is a significant feature, as the β-arrestin pathway is often associated with the development of tolerance and other adverse effects of opioid agonists. By minimizing β-arrestin recruitment, ADL-5859 may offer a therapeutic advantage.
In Vitro Activity
The in vitro activity of ADL-5859 has been characterized in various assays.
| Assay | Parameter | Value |
| Delta-Opioid Receptor Binding | Ki | 0.84 nM |
| Functional Activity | EC₅₀ | 20 nM |
| hERG Channel Inhibition | IC₅₀ | 78 µM |
| CYP2D6 Inhibition | IC₅₀ | 43 µM |
Experimental Protocols
In Vivo Pain Models
This model is used to assess the efficacy of analgesics in a state of chronic inflammation.
-
Induction: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of a mouse induces a localized and persistent inflammation.
-
Assessment of Mechanical Allodynia: The paw withdrawal threshold in response to a mechanical stimulus is measured using von Frey filaments.[1] An increase in the paw withdrawal threshold following drug administration indicates an analgesic effect.[2][3][4][5]
-
ADL-5859 Administration: ADL-5859 is typically administered orally (p.o.) at doses ranging from 10 to 100 mg/kg.[1]
-
Timeline: Mechanical allodynia is established over several days following CFA injection, and the effects of ADL-5859 are assessed at various time points post-dosing.[1]
This model mimics chronic neuropathic pain resulting from nerve damage.
-
Procedure: Under anesthesia, the tibial and common peroneal branches of the sciatic nerve are ligated and transected, leaving the sural nerve intact.[1][6][7][8]
-
Assessment of Mechanical Allodynia: Similar to the CFA model, mechanical sensitivity is quantified by measuring the paw withdrawal threshold using von Frey filaments on the lateral, sural nerve-innervated aspect of the paw.[1][6]
-
ADL-5859 Administration: Oral administration of ADL-5859 at doses of 10-30 mg/kg has been shown to be effective in this model.[1]
-
Timeline: Neuropathic pain develops within days of the surgery, and the analgesic effects of the compound are evaluated at specific time points after administration.[1]
In Vitro Assays
This assay determines the binding affinity of a compound to the delta-opioid receptor.
-
Radioligand: [³H]naltrindole, a selective delta-opioid receptor antagonist, is commonly used.[9][10]
-
Preparation: Membranes are prepared from cells or tissues expressing the delta-opioid receptor.
-
Procedure: Membranes are incubated with a fixed concentration of [³H]naltrindole and varying concentrations of the test compound (e.g., ADL-5859).
-
Detection: The amount of radioligand bound to the receptor is quantified using liquid scintillation counting.
-
Analysis: The data is used to calculate the inhibitory constant (Ki) of the test compound.
This functional assay measures the activation of G-proteins following receptor agonism.
-
Principle: In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. A non-hydrolyzable analog, [³⁵S]GTPγS, is used to quantify this exchange.[11][12][13][14]
-
Procedure: Cell membranes expressing the delta-opioid receptor are incubated with the test compound, GDP, and [³⁵S]GTPγS.
-
Detection: The amount of [³⁵S]GTPγS bound to the Gα subunit is measured by scintillation counting.
-
Analysis: An increase in [³⁵S]GTPγS binding indicates G-protein activation, and the potency (EC₅₀) and efficacy (Emax) of the agonist can be determined.
This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
-
Procedure: Cells expressing the delta-opioid receptor are first stimulated with forskolin to increase basal cAMP levels. The cells are then treated with the test agonist.
-
Detection: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or commercially available kits.
-
Analysis: A dose-dependent decrease in forskolin-stimulated cAMP levels indicates Gi/o-coupled receptor agonism.
Pharmacokinetics
Pharmacokinetic studies in preclinical species provide insights into the absorption, distribution, metabolism, and excretion of ADL-5859.
| Species | Parameter | Value | Route of Administration |
| Rat | Half-life (t₁/₂) | 5.1 hours[1] | Oral (p.o.) |
Clinical Development
ADL-5859 has been evaluated in clinical trials for the treatment of pain. A notable Phase 2a trial (NCT00603265) investigated its safety and efficacy in patients with neuropathic pain associated with diabetic peripheral neuropathy.[15] The study was a randomized, double-blind, placebo- and active-controlled trial.[15] The primary outcome measure was the change from baseline in the daily average pain score on the Numeric Pain Rating Scale (NPRS).[15]
Signaling Pathway and Experimental Workflow Diagrams
Caption: ADL-5859 biased agonism at the delta-opioid receptor.
Caption: Workflow for CFA-induced inflammatory pain model.
References
- 1. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [3H]naltrindole: a potent and selective ligand for labeling delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
In Vivo Experimental Protocols for Delta-Opioid Receptor Agonists: A Representative Application Note
Disclaimer: Specific in vivo experimental data for a compound designated "ADL-5859 hydrochloride" is not available in the public domain. The following application notes and protocols are representative of in vivo studies involving delta-opioid receptor agonists and are intended to serve as a guideline for researchers. All experimental procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Introduction
Delta-opioid receptors (DORs) are a class of opioid receptors that have been investigated for their potential in treating a variety of conditions, including chronic pain, depression, and anxiety. Agonists of the DOR are of particular interest as they may offer analgesic effects with a reduced side effect profile compared to traditional mu-opioid receptor agonists, such as morphine. This document outlines representative in vivo experimental protocols for evaluating the efficacy and pharmacokinetic properties of a putative delta-opioid receptor agonist, exemplified here as a generic compound.
Quantitative Data Summary
The following tables summarize representative quantitative data that would be collected in the evaluation of a delta-opioid receptor agonist. The values presented are hypothetical and for illustrative purposes.
Table 1: Representative Antinociceptive Efficacy in a Rodent Model of Neuropathic Pain
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) | % Maximum Possible Effect (%MPE) |
| Vehicle | 0 | 4.5 ± 0.8 | 0% |
| Compound A | 1 | 8.2 ± 1.1 | 35% |
| Compound A | 3 | 12.7 ± 1.5 | 78% |
| Compound A | 10 | 14.5 ± 1.3 | 95% |
| Positive Control | 10 | 15.0 ± 1.0 | 100% |
Table 2: Representative Pharmacokinetic Parameters in Rats
| Parameter | Oral (p.o.) | Intravenous (i.v.) |
| Dose (mg/kg) | 10 | 2 |
| Cmax (ng/mL) | 450 ± 75 | 1200 ± 150 |
| Tmax (h) | 1.5 | 0.1 |
| AUC (0-t) (ng*h/mL) | 2800 ± 350 | 1500 ± 200 |
| Half-life (t1/2) (h) | 4.2 | 3.8 |
| Bioavailability (%) | 42% | N/A |
Experimental Protocols
1. Evaluation of Antinociceptive Efficacy in a Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Objective: To assess the ability of a test compound to reverse mechanical allodynia in a rodent model of neuropathic pain.
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Surgical Procedure:
-
Anesthetize the rat with isoflurane.
-
Make a small incision on the lateral surface of the mid-thigh of the right hind limb.
-
Expose the sciatic nerve and place four loose chromic gut ligatures around it.
-
Close the incision with sutures.
-
Allow the animals to recover for 7-10 days, during which time neuropathic pain behaviors will develop.
-
-
Experimental Procedure:
-
Establish a baseline mechanical withdrawal threshold using von Frey filaments.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Measure the mechanical withdrawal threshold at various time points post-administration (e.g., 30, 60, 90, 120 minutes).
-
A positive control, such as gabapentin, should be included.
-
-
Data Analysis: The paw withdrawal threshold in grams is determined. The data can be converted to % Maximum Possible Effect (%MPE) using the formula: %MPE = [(post-drug threshold - baseline threshold) / (cut-off threshold - baseline threshold)] * 100.
2. Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic profile of the test compound.
-
Animal Model: Male Wistar rats (250-300 g) with cannulated jugular veins.
-
Experimental Procedure:
-
Fast the animals overnight prior to dosing.
-
Administer the test compound via the intended clinical route (e.g., oral gavage) and intravenously to separate groups.
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Extract the test compound from the plasma samples.
-
Quantify the concentration of the test compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
Visualizations
Caption: Workflow for in vivo efficacy testing of a novel analgesic compound.
Caption: Simplified signaling cascade following delta-opioid receptor activation.
Application Notes and Protocols for ADL-5859 Hydrochloride in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the dosing and administration of ADL-5859 hydrochloride in mice, a selective δ-opioid receptor (DOR) agonist with potential applications in pain management. The protocols outlined below are based on preclinical studies and are intended to guide researchers in designing and executing in vivo experiments.
Introduction
ADL-5859 is a potent and selective agonist for the δ-opioid receptor (DOR), with a Ki of 0.84 nM.[1] It has demonstrated efficacy in rodent models of inflammatory and neuropathic pain.[2] A key characteristic of ADL-5859 is its nature as a biased agonist. It preferentially activates G-protein signaling pathways over the β-arrestin pathway. This biased agonism is thought to contribute to its analgesic effects while potentially reducing the incidence of typical opioid-related side effects such as respiratory depression, sedation, and euphoria.[2] The analgesic properties of ADL-5859 are primarily mediated by its action on δ-opioid receptors located on peripheral Nav1.8-expressing neurons.[2]
Physicochemical and Formulation Data
Chemical Name: N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide hydrochloride Molecular Formula: C₂₄H₂₈N₂O₃ • HCl Molecular Weight: 429.0 g/mol
Solubility:
-
DMSO: 10 mg/mL
-
DMF: 3 mg/mL
-
DMSO:PBS (pH 7.2) (1:6): 0.14 mg/mL
For oral administration, this compound has been successfully formulated in distilled water containing 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80. For parenteral administration (intravenous, intraperitoneal, subcutaneous), careful consideration of the vehicle is necessary due to its limited aqueous solubility. A solution in DMSO diluted with a sterile aqueous buffer like PBS could be a viable option, though the final concentration of DMSO should be kept to a minimum to avoid vehicle-induced effects.
Dosing and Administration in Mice
Quantitative Dosing Summary for Oral Administration
The following table summarizes the oral dosing of this compound in mouse models of inflammatory and neuropathic pain.
| Pain Model | Mouse Strain | Administration Route | Dose Range (mg/kg) | Vehicle | Reported Efficacy |
| Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain | C57BL6/J × SV129Pas | Oral Gavage | 10 - 300 | Distilled water with 0.5% hydroxypropyl methylcellulose / 0.1% Tween 80 | Significant antiallodynic effects, with optimal efficacy in the 30-100 mg/kg range. |
| Spared Nerve Ligation (SNL) Induced Neuropathic Pain | C57BL6/J × SV129Pas | Oral Gavage | 10 - 300 | Distilled water with 0.5% hydroxypropyl methylcellulose / 0.1% Tween 80 | Dose-dependent reversal of mechanical allodynia, with 30 mg/kg showing potent effects. |
Signaling Pathway of ADL-5859
ADL-5859 acts as a biased agonist at the δ-opioid receptor, favoring the Gαi/o-mediated signaling cascade, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This pathway is associated with the desired analgesic effects. In contrast, it shows lower potency for recruiting β-arrestin 2, a pathway often linked to receptor desensitization and the development of tolerance and other side effects.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
This protocol describes the preparation and oral gavage administration of this compound for efficacy studies in mice.
Materials:
-
This compound
-
Distilled water
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween 80
-
Weighing scale
-
Magnetic stirrer and stir bar
-
Appropriate size oral gavage needles (e.g., 20-22 gauge, 1.5 inches, with a ball tip)
-
Syringes (1 mL)
-
Mice (e.g., C57BL/6)
Procedure:
-
Vehicle Preparation: a. Prepare a 0.5% HPMC solution by slowly adding HPMC to distilled water while stirring. b. Add 0.1% Tween 80 to the HPMC solution and continue to stir until fully dissolved.
-
Drug Formulation: a. Weigh the required amount of this compound based on the desired final concentration and the number of animals to be dosed. b. Suspend the weighed this compound in the prepared vehicle. c. Stir the suspension continuously to ensure homogeneity before and during administration.
-
Dosing: a. Weigh each mouse immediately before dosing to accurately calculate the required volume. b. The typical dosing volume for oral gavage in mice is 5-10 mL/kg. c. Gently restrain the mouse and insert the gavage needle over the tongue into the esophagus. d. Administer the calculated volume of the drug suspension slowly. e. Monitor the animal for any signs of distress during and after the procedure.
Protocol 2: Induction of Inflammatory Pain using Complete Freund's Adjuvant (CFA)
This protocol outlines the procedure for inducing a localized inflammatory pain state in the mouse hind paw.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Sterile syringes (e.g., 30-gauge)
-
Mice
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Briefly anesthetize the mouse using a vaporizer with isoflurane.
-
Inject 20 µL of CFA subcutaneously into the plantar surface of the left hind paw.[3][4]
-
Allow the mouse to recover from anesthesia in a clean cage.
-
Pain behaviors, such as mechanical allodynia, typically develop within 2-3 days and can be assessed using the von Frey test.[5]
Protocol 3: Induction of Neuropathic Pain using Spared Nerve Ligation (SNL)
This surgical protocol creates a model of neuropathic pain by selectively ligating two of the three terminal branches of the sciatic nerve.
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical scissors, forceps, and retractors
-
Suture material (e.g., 6-0 silk)
-
Wound clips or sutures for skin closure
-
Mice
Procedure:
-
Anesthetize the mouse and shave the lateral surface of the left thigh.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[6][7]
-
Carefully isolate the common peroneal and tibial nerves, leaving the sural nerve untouched.[6][7]
-
Tightly ligate the common peroneal and tibial nerves with a 6-0 silk suture.[6][7]
-
Transect the ligated nerves distal to the ligation and remove a small section to prevent regeneration.[6]
-
Close the muscle layer and skin with appropriate sutures or wound clips.
-
Allow the animal to recover with appropriate post-operative care. Mechanical allodynia typically develops within a few days.[6]
Protocol 4: Assessment of Mechanical Allodynia using the Von Frey Test
This protocol describes the use of von Frey filaments to measure the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Von Frey filaments with a range of calibrated bending forces
-
Elevated wire mesh platform
-
Plexiglas enclosures for each mouse
Procedure:
-
Place the mice in individual Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30 minutes.[6]
-
Begin with a filament near the expected withdrawal threshold.
-
Apply the filament perpendicularly to the plantar surface of the hind paw until it just buckles, and hold for 2-5 seconds.[1]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.[1][8] If there is a positive response, use the next smaller filament; if there is no response, use the next larger filament.
-
The pattern of responses is used to calculate the 50% withdrawal threshold.
Concluding Remarks
This compound is a promising research compound for investigating the role of the δ-opioid receptor in pain modulation. The protocols provided herein offer a framework for conducting in vivo studies in mice. Researchers should adapt these protocols to their specific experimental needs and ensure all procedures are in compliance with their institutional animal care and use committee guidelines. Careful attention to formulation, administration technique, and behavioral assessment is critical for obtaining reliable and reproducible data.
References
- 1. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Protocols for the social transfer of pain and analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuronal toll like receptor 9 contributes to complete Freund’s adjuvant-induced inflammatory pain in mice [frontiersin.org]
- 5. iasp-pain.org [iasp-pain.org]
- 6. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ADL-5859 Hydrochloride in the Complete Freund's Adjuvant (CFA) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of ADL-5859 hydrochloride, a selective δ-opioid receptor agonist, in the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model. The CFA model is a widely utilized preclinical model that mimics the chronic inflammatory pain and hyperalgesia characteristic of arthritic conditions. ADL-5859 has been investigated for its analgesic properties in this model, offering a potential therapeutic avenue for inflammatory pain management.[1][2] This document outlines the mechanism of action of ADL-5859, detailed experimental protocols for utilizing it within the CFA model, and a summary of key quantitative findings from preclinical studies.
Mechanism of Action of this compound
ADL-5859 is an orally bioavailable small molecule that acts as a selective agonist for the δ-opioid receptor (DOR).[2] Its analgesic effects in the context of inflammatory pain are primarily mediated through the activation of these receptors. Notably, a significant component of its pain-reducing action is attributed to the engagement of DORs expressed on peripheral sensory neurons, specifically the Nav1.8-positive neurons, which are crucial for nociceptive signaling.[1] Molecular dynamic simulations suggest that upon binding, ADL-5859 induces a conformational change in the DOR, transitioning it towards an active state.[3]
An important characteristic of ADL-5859 is its apparent biased agonism. Unlike some other DOR agonists, ADL-5859 does not appear to induce significant receptor internalization or hyperlocomotion at therapeutic doses, suggesting it may activate specific downstream signaling pathways that lead to analgesia without triggering certain adverse effects.[1]
Key In Vitro Activity of ADL-5859
For researchers interested in the fundamental properties of ADL-5859, the following in vitro data provides insight into its potency and selectivity.
| Parameter | Value | Receptor/Channel |
| Ki | 0.84 nM | δ-opioid receptor |
| EC50 | 20 nM | δ-opioid receptor |
| IC50 | 78 µM | hERG channel |
Data sourced from MedchemExpress product information.
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Mice
This protocol describes the induction of a localized inflammatory response in the hind paw of mice, leading to the development of thermal hyperalgesia and mechanical allodynia.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Isoflurane or other suitable anesthetic
-
1 ml syringes with 27-30 gauge needles
-
Male C57BL/6J mice (or other appropriate strain)
-
This compound
-
Vehicle (e.g., distilled water with 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80)[1]
Procedure:
-
Animal Acclimatization: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.
-
Baseline Nociceptive Testing: Before CFA injection, establish baseline measurements for mechanical sensitivity using the von Frey test (see Protocol 2).
-
CFA Induction:
-
Briefly anesthetize the mice using isoflurane.
-
Thoroughly vortex the CFA suspension to ensure homogeneity.
-
Inject 20 µl of CFA into the plantar surface of one hind paw.
-
-
Post-Induction Period: Allow at least 24-48 hours for the development of a robust and stable inflammatory response, characterized by paw swelling, erythema, and hypersensitivity.
-
Drug Administration:
-
Prepare a solution of this compound in the appropriate vehicle.
-
Administer ADL-5859 or vehicle orally (p.o.) via gavage. Doses ranging from 10 to 100 mg/kg have been shown to be effective.[1]
-
-
Post-Treatment Nociceptive Testing: Assess mechanical allodynia at various time points after drug administration (e.g., 60, 120, 180, and 240 minutes) to determine the onset and duration of the analgesic effect.[1]
Assessment of Mechanical Allodynia (von Frey Test)
This protocol details the measurement of mechanical sensitivity in the hind paws of mice using von Frey filaments.
Materials:
-
Set of calibrated von Frey filaments (e.g., Stoelting)
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Habituation: Place the mice in the testing chambers on the mesh platform and allow them to acclimate for at least 30-60 minutes before testing.
-
Filament Application:
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the force range.
-
Apply the filament with just enough force to cause it to bend, and hold for 3-5 seconds.
-
-
Response Assessment: A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: Use the up-down method to determine the 50% paw withdrawal threshold (PWT).
-
If there is a positive response, use the next smaller filament.
-
If there is no response, use the next larger filament.
-
Continue this pattern for several applications after the first change in response.
-
-
Data Analysis: Calculate the 50% PWT using the formula described by Dixon or a suitable software package.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a preclinical study investigating the analgesic effects of ADL-5859 in the CFA-induced inflammatory pain model in mice.
| Experimental Parameter | Vehicle Control | ADL-5859 (10 mg/kg) | ADL-5859 (30 mg/kg) | ADL-5859 (100 mg/kg) |
| 50% Paw Withdrawal Threshold (g) at 60 min post-dose | ~0.1 g | Significant increase from vehicle | Optimal efficacy | Significant increase from vehicle |
| Duration of Analgesic Effect | N/A | > 120 minutes | > 120 minutes | > 120 minutes |
| Peak Analgesic Effect | N/A | - | Achieved at this dose | - |
Data is synthesized from the findings reported in Nozaki et al., 2012.[1] The study demonstrated a bell-shaped dose-response curve, with optimal efficacy observed at the 30 mg/kg dose. The analgesic effect of ADL-5859 was found to have a longer duration than the standard δ-opioid agonist, SNC80.
Note on Anti-Inflammatory Effects: The available literature focuses on the analgesic properties of ADL-5859. There is currently no published quantitative data on the effect of ADL-5859 on paw edema (as measured by plethysmometry), histological changes, or levels of inflammatory markers in the CFA model.
Signaling Pathway of ADL-5859 in Inflammatory Pain
The analgesic effect of ADL-5859 in the CFA model is initiated by its binding to and activation of δ-opioid receptors, which are G-protein coupled receptors (GPCRs). This activation leads to a cascade of intracellular events that ultimately reduce the excitability of nociceptive neurons. A key aspect of this pathway is the involvement of DORs on peripheral Nav1.8-positive sensory neurons.
Conclusion
This compound demonstrates significant dose-dependent analgesic effects in the CFA model of inflammatory pain, primarily through the activation of peripheral δ-opioid receptors on Nav1.8-positive neurons. The provided protocols offer a framework for researchers to investigate the therapeutic potential of ADL-5859 and similar compounds. Further research is warranted to explore the potential anti-inflammatory effects of ADL-5859 in this model, which would provide a more complete understanding of its therapeutic profile.
References
- 1. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. To probe the activation mechanism of the Delta opioid receptor by an agonist ADL5859 started from inactive conformation using molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Efficacy of ADL-5859 Hydrochloride in a Sciatic Nerve Ligation Pain Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. The delta-opioid receptor (DOR) has emerged as a promising target for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists.[1] ADL-5859 hydrochloride is a selective, orally bioavailable DOR agonist that has shown efficacy in preclinical models of pain.[2] This document provides detailed application notes and protocols for evaluating the analgesic effects of this compound in the sciatic nerve ligation (SNL) model of neuropathic pain, a widely used and clinically relevant animal model.
Mechanism of Action
ADL-5859 acts as a selective agonist at the delta-opioid receptor, a G-protein coupled receptor (GPCR).[2] Upon binding, it is thought to initiate a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release in pain pathways. Studies suggest that the analgesic effects of ADL-5859 in neuropathic pain are mediated, at least in part, by the activation of DORs located on peripheral Nav1.8-positive sensory neurons.[3][4] Interestingly, unlike some other DOR agonists, ADL-5859 does not appear to induce hyperlocomotion, suggesting a favorable side-effect profile.[2][5]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in a mouse model of sciatic nerve ligation-induced mechanical allodynia.
Table 1: Dose-Dependent Reversal of Mechanical Allodynia by ADL-5859 in SNL Mice
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reversal of Allodynia |
| Sham + Vehicle | - | 4.5 ± 0.3 | N/A |
| SNL + Vehicle | - | 0.4 ± 0.1 | 0% |
| SNL + ADL-5859 | 10 | 1.8 ± 0.4 | ~34% |
| SNL + ADL-5859 | 30 | 3.9 ± 0.5 | ~85% |
| SNL + ADL-5859 | 100 | 4.2 ± 0.6 | ~93% |
Data adapted from Nozaki et al., 2012. Paw withdrawal thresholds were measured using von Frey filaments. % Reversal of allodynia is calculated relative to the vehicle-treated SNL group and the sham group.
Table 2: Time Course of Action of ADL-5859 in SNL Mice
| Time Post-Administration (min) | Paw Withdrawal Threshold (g) (Mean ± SEM) for ADL-5859 (30 mg/kg, p.o.) |
| 0 (Baseline) | 0.4 ± 0.1 |
| 60 | 3.9 ± 0.5 |
| 120 | Still active |
| 240 | Analgesic effect terminated |
Data adapted from Nozaki et al., 2012. This demonstrates a sustained analgesic effect of ADL-5859.
Experimental Protocols
Partial Sciatic Nerve Ligation (pSNL) Surgery (Rat/Mouse Model)
This protocol describes the surgical procedure to induce neuropathic pain.
Materials:
-
Anesthetic (e.g., Isoflurane)
-
Surgical scissors, forceps, and retractors
-
Suture material (e.g., 8-0 silk suture for rats, 9-0 nylon for mice)[6]
-
Antiseptic solution (e.g., Betadine and 70% ethanol)
-
Heating pad
-
Analgesics for post-operative care (e.g., meloxicam)[6]
Procedure:
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Shave the lateral surface of the thigh of the desired hind limb and sterilize the area with antiseptic solution.[6]
-
Make a small incision through the skin and fascia over the biceps femoris muscle.
-
Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve from the surrounding connective tissue.
-
For the partial ligation, a suture is passed through the nerve, and approximately one-third to one-half of the nerve diameter is tightly ligated.[6]
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Administer post-operative analgesics and monitor the animal during recovery on a heating pad.
-
Allow animals to recover for at least 7 days before behavioral testing to allow for the development of neuropathic pain.
Assessment of Mechanical Allodynia (von Frey Test)
This protocol measures the sensitivity to a non-noxious mechanical stimulus.
Materials:
-
von Frey filaments of varying calibrated forces
-
Elevated mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimate the animals to the testing environment by placing them in the Plexiglas enclosures on the mesh platform for at least 15-30 minutes before testing.
-
Begin with a von Frey filament near the expected withdrawal threshold.
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The 50% withdrawal threshold can be determined using the up-down method.
-
Test both the ipsilateral (ligated) and contralateral (non-ligated) paws.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
This protocol measures the sensitivity to a noxious thermal stimulus.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Glass floor
-
Plexiglas enclosures
Procedure:
-
Acclimate the animals to the testing environment by placing them in the Plexiglas enclosures on the glass floor for at least 15-30 minutes before testing.
-
Position the radiant heat source under the plantar surface of the hind paw to be tested.
-
Activate the heat source. A timer will start automatically.
-
The timer stops when the animal withdraws its paw. The latency to withdrawal is recorded.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Perform several trials on each paw with a sufficient interval between trials.
-
Test both the ipsilateral and contralateral paws.
Administration of this compound
Formulation:
-
This compound can be dissolved in distilled water containing 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80 for oral administration (p.o.) by gavage.[3]
Dosing:
-
Based on preclinical studies in mice, effective doses for reversing mechanical allodynia range from 10 mg/kg to 100 mg/kg.[3]
-
A dose-response study is recommended to determine the optimal dose for the specific animal model and pain endpoint being investigated.
Visualizations
Delta-Opioid Receptor Signaling Pathway in a Neuron
References
- 1. Delta opioid receptor analgesia: recent contributions from pharmacology and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. The Delta-Opioid Receptor; a Target for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
ADL-5859 Hydrochloride: Application Notes and Protocols for Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADL-5859 hydrochloride is a potent and selective delta-opioid receptor (δ-OR) agonist that has demonstrated significant potential in preclinical rodent models for pain and depression.[1][2][3] Notably, it exhibits a mechanism of "biased agonism," preferentially activating G-protein signaling pathways over β-arrestin pathways.[1] This unique signaling profile may contribute to its favorable side-effect profile, particularly the lack of hyperlocomotion often observed with other δ-OR agonists.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in rodent behavioral studies, based on available preclinical data.
Mechanism of Action
ADL-5859 acts as a selective agonist at the delta-opioid receptor. Upon binding, it initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. Specifically, the δ-OR couples to inhibitory G-proteins (Gi/o), which in turn inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is central to the analgesic and other behavioral effects of ADL-5859. The biased agonism of ADL-5859 suggests it may engage signaling pathways that differ from those activated by other δ-OR agonists like SNC80, potentially contributing to its distinct behavioral profile.[1][2]
Figure 1. Simplified signaling pathway of ADL-5859 via the delta-opioid receptor.
Data Presentation
Pharmacokinetic Profile
While described as having good oral bioavailability, specific pharmacokinetic parameters for this compound in rodents are not extensively detailed in the public domain.[2][3] The following table summarizes the available data.
| Parameter | Species | Route | Value | Citation |
| Half-life (t½) | Rat | Oral | 5.1 hours | [2] |
| Cmax | Rat/Mouse | Oral | Data not available | |
| Tmax | Rat/Mouse | Oral | Data not available | |
| Oral Bioavailability | Rat/Mouse | Oral | Described as "good" | [2][3] |
Efficacy in Behavioral Models
ADL-5859 has shown efficacy in various rodent models of pain and depression.
| Behavioral Model | Species | Route | Effective Dose Range | Observed Effect | Citation |
| Inflammatory Pain (CFA Model) | Mouse | Oral | 30 - 100 mg/kg | Reversal of mechanical allodynia | [2] |
| Neuropathic Pain (SNL Model) | Mouse | Oral | 30 mg/kg | Reversal of mechanical allodynia | [2] |
| Learned Helplessness | Rat | Oral | 1 - 10 mg/kg | Attenuation of escape failures | [3] |
| Forced Swim Test | Mouse | i.p. | 3 - 10 mg/kg | Decreased immobility time | [3] |
Experimental Protocols
General Considerations
-
Vehicle: For oral administration, this compound can be dissolved in distilled water containing 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80.[2] For intraperitoneal injection, appropriate sterile saline or other suitable vehicles should be used.
-
Acclimation: Animals should be acclimated to the testing room and handled by the experimenter for several days prior to behavioral testing to minimize stress-induced variability.
-
Blinding: To avoid experimenter bias, the person administering the drug and scoring the behavior should be blind to the experimental conditions.
Inflammatory Pain Model (Complete Freund's Adjuvant)
This model induces a persistent inflammatory state, leading to thermal hyperalgesia and mechanical allodynia.
Figure 2. Experimental workflow for the CFA-induced inflammatory pain model.
Protocol:
-
Animal Model: Adult male or female mice (e.g., C57BL/6J).
-
Baseline Measurement: Measure the baseline paw withdrawal threshold to mechanical stimuli using von Frey filaments.
-
Induction: Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
-
Post-Induction Period: Allow for the development of inflammation and hypersensitivity (typically 24-48 hours).
-
Drug Administration: Administer this compound (30-100 mg/kg) or vehicle orally.
-
Behavioral Testing: Assess the paw withdrawal threshold at various time points after drug administration (e.g., 60, 120, 240 minutes) to determine the onset and duration of the analgesic effect.[2]
Forced Swim Test (Porsolt Test)
This is a widely used screening tool for potential antidepressant-like activity.
Figure 3. Experimental workflow for the Forced Swim Test.
Protocol:
-
Animal Model: Adult male mice (e.g., C57BL/6J).
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Drug Administration: Administer this compound (3 or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[3]
-
Pre-treatment Time: Allow for drug absorption (typically 30-60 minutes).
-
Test Session: Place the mouse in the water-filled cylinder for a 6-minute session.
-
Scoring: Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
Safety and Toxicology
Conclusion
This compound is a valuable research tool for investigating the role of the delta-opioid system in pain and depression. Its unique biased agonism presents an interesting avenue for exploring the development of novel therapeutics with improved side-effect profiles. The protocols outlined in this document provide a starting point for researchers to incorporate ADL-5859 into their behavioral studies. Further research is warranted to fully characterize its pharmacokinetic profile, explore its potential in models of anxiety, and establish a comprehensive safety profile.
References
- 1. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADL-5859 Hydrochloride Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADL-5859 hydrochloride is a potent and selective agonist for the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR) implicated in pain modulation and mood regulation.[1][2][3] Its selectivity for the DOR over other opioid receptors, such as mu (μ) and kappa (κ), makes it a compound of interest for the development of novel analgesics with potentially fewer side effects than traditional opioids.[3] These application notes provide a detailed protocol for a receptor binding assay to characterize the interaction of this compound with the delta-opioid receptor.
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound for the delta-opioid receptor, as well as its selectivity over other opioid receptors.
Table 1: Binding Affinity of this compound for Opioid Receptors
| Compound | Receptor | Ki (nM) | Reference |
| This compound | Delta (δ) | 0.84 | [1][2] |
| ADL-5859 | Mu (μ) | >1000 (32% inhibition at 10 µM) | [1][4] |
| ADL-5859 | Kappa (κ) | >1000 (37% inhibition at 10 µM) | [1][4] |
Table 2: Functional Activity of this compound
| Parameter | Value | Receptor | Reference |
| EC50 | 20 nM | Delta (δ) | [1][2] |
| IC50 (hERG channel) | 78 µM | - | [1] |
| IC50 (CYP2D6) | 43 µM | - | [1] |
Experimental Protocols
This section outlines the detailed methodology for a radioligand competition binding assay to determine the binding affinity (Ki) of this compound for the delta-opioid receptor.
Part 1: Membrane Preparation from HEK293T Cells Stably Expressing Human Delta-Opioid Receptor
-
Cell Culture: Culture Human Embryonic Kidney (HEK293T) cells stably expressing the human delta-opioid receptor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvesting: Once confluent, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Detach the cells using a cell scraper in the presence of ice-cold PBS.
-
Homogenization: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, 1 mM EGTA).
-
Cell Lysis: Homogenize the cell suspension using a Dounce homogenizer or a polytron homogenizer on ice.
-
Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Discard the supernatant, which contains cytosolic proteins.
-
Washing: Resuspend the membrane pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation step.
-
Final Preparation and Storage: Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay). Aliquot the membrane preparation and store at -80°C until use.
Part 2: Radioligand Competition Binding Assay
This protocol utilizes a filtration-based method with a radiolabeled delta-opioid receptor antagonist, such as [3H]diprenorphine or [3H]naltrindole, to determine the binding affinity of this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA).
-
Radioligand: [3H]diprenorphine or [3H]naltrindole at a final concentration equal to its Kd for the delta-opioid receptor.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity delta-opioid receptor ligand (e.g., 10 µM naloxone).
-
Test Compound: this compound at varying concentrations (e.g., from 10-11 to 10-5 M).
-
Assay Procedure: a. In a 96-well plate, add the following to each well:
- Assay buffer
- Radioligand
- Either assay buffer (for total binding), non-specific binding control, or the test compound (this compound) at various concentrations.
- Membrane preparation (typically 20-50 µg of protein per well). b. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium. c. Terminate the binding reaction by rapid filtration through GF/B or GF/C glass fiber filters pre-soaked in assay buffer using a cell harvester. d. Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. e. Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. f. Quantify the radioactivity bound to the filters using a liquid scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the concentration of this compound. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
- [L] is the concentration of the radioligand.
- Kd is the equilibrium dissociation constant of the radioligand.
Signaling Pathway and Experimental Workflow Diagrams
Delta-Opioid Receptor Signaling Pathway
This compound, as a delta-opioid receptor agonist, activates the receptor, which is coupled to inhibitory G-proteins (Gi/Go). This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. Furthermore, agonist binding can also promote the recruitment of β-arrestin, which is involved in receptor desensitization and internalization.
Caption: Delta-Opioid Receptor Signaling Pathway initiated by ADL-5859.
Receptor Binding Assay Workflow
The following diagram illustrates the key steps involved in the radioligand competition binding assay.
References
- 1. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADL-5859 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADL-5859 hydrochloride is a potent and selective δ-opioid receptor (DOR) agonist that has demonstrated analgesic and antidepressant-like effects in preclinical studies.[1] As an orally bioavailable compound, it holds promise for the treatment of various pain conditions.[2] Unlike traditional opioids that act on multiple opioid receptors, ADL-5859's selectivity for the DOR may offer a therapeutic advantage by reducing undesirable side effects such as respiratory depression, sedation, and euphoria.[3] This document provides detailed information on the solubility of this compound and protocols for its vehicle preparation for both in vitro and in vivo applications.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₄H₂₉ClN₂O₃ |
| Molecular Weight | 428.9 g/mol [4] |
| IUPAC Name | N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide;hydrochloride[4] |
| CAS Number | 850173-95-4[4] |
Solubility Data
The solubility of this compound in common laboratory solvents is summarized below. It is important to note that for hygroscopic solvents like DMSO, using a freshly opened container is recommended to ensure maximum solubility.[1]
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (233.13 mM) | Use freshly opened DMSO as it is hygroscopic.[1] |
| Water | 5 mg/mL (11.66 mM) | Requires sonication and heating to 60°C for dissolution.[1] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.75 mg/mL (6.41 mM) | Results in a clear solution.[1] |
Experimental Protocols
For in vitro experiments, a concentrated stock solution of this compound is typically prepared in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
For working solutions, dilute the stock solution in the appropriate cell culture medium or buffer.
Storage:
-
Store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Ensure the container is tightly sealed to prevent moisture absorption.[1]
For oral administration in animal models, this compound can be formulated as a suspension. It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.[1]
Materials:
-
This compound powder
-
Distilled water
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween 80
-
Magnetic stirrer and stir bar or homogenizer
Protocol for Oral Gavage (Suspension):
-
Prepare the vehicle by dissolving 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80 in distilled water.[5]
-
Weigh the required amount of this compound.
-
Gradually add the powdered compound to the vehicle while continuously stirring or homogenizing to create a uniform suspension.
-
Administer the suspension orally by gavage at the desired dosage (e.g., 10–300 mg/kg in mice).[5]
Visualization of Experimental Workflows and Signaling Pathways
Caption: Workflow for preparing this compound solutions.
This compound is a selective agonist of the δ-opioid receptor (DOR), which is a G protein-coupled receptor (GPCR).[1][3] The activation of DOR by an agonist like ADL-5859 initiates a signaling cascade that ultimately leads to its analgesic effects.[6] This involves the inhibition of adenylyl cyclase and modulation of ion channels.[7] The analgesic effects of ADL-5859 are primarily mediated by the activation of DORs expressed on peripheral Nav1.8-positive neurons.[5][8]
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent, orally bioavailable delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (ADL5859) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADL-5859 - Wikipedia [en.wikipedia.org]
- 4. This compound | C24H29ClN2O3 | CID 46931003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. To probe the activation mechanism of the Delta opioid receptor by an agonist ADL5859 started from inactive conformation using molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiology, signaling, and pharmacology of opioid receptors and their ligands in the gastrointestinal tract: current concepts and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of ADL-5859 Hydrochloride in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADL-5859 hydrochloride is a novel, orally bioavailable, and selective delta-opioid receptor (DOR) agonist that has been evaluated for the treatment of chronic pain.[1] Unlike traditional mu-opioid receptor agonists, selective DOR agonists are being investigated as a potential alternative with a more favorable side-effect profile, particularly concerning respiratory depression, sedation, and abuse liability.[2] Preclinical studies have demonstrated the analgesic efficacy of ADL-5859 in rodent models of inflammatory and neuropathic pain.[3][4] A noteworthy characteristic of ADL-5859 is its suggested biased agonism; it produces analgesia without inducing the hyperlocomotion or significant in vivo receptor internalization typically associated with other DOR agonists like SNC80.[4]
These application notes provide a summary of the available preclinical data on ADL-5859 and detailed protocols for its evaluation in established rodent pain models. It is important to note that while the compound has shown efficacy in acute and short-term preclinical studies, information regarding its long-term administration in these models is limited. The provided protocols can, however, be adapted for chronic dosing regimens to further investigate the long-term efficacy and safety profile of ADL-5859.
Mechanism of Action
ADL-5859 exerts its analgesic effects by selectively activating delta-opioid receptors, which are G-protein coupled receptors (GPCRs).[5] The primary mechanism involves the recruitment of DORs expressed on peripheral Nav1.8-positive sensory neurons, which play a crucial role in pain signaling.[3][4] Upon binding, ADL-5859 initiates a signaling cascade that leads to the inhibition of neuronal excitability and a reduction in the transmission of pain signals.
Delta-Opioid Receptor Signaling Pathway
Caption: Delta-Opioid Receptor Signaling Pathway.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the analgesic and locomotor effects of this compound in mice.
Table 1: Dose-Dependent Analgesic Effects of ADL-5859 in Inflammatory and Neuropathic Pain Models in Mice
| Pain Model | Compound | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reversal of Allodynia |
| CFA-Induced Inflammatory Pain | Vehicle | - | 0.4 ± 0.1 | 0% |
| ADL-5859 | 10 | 0.8 ± 0.2 | ~25% | |
| ADL-5859 | 30 | 1.5 ± 0.3 | ~70% | |
| ADL-5859 | 100 | 1.6 ± 0.3 | ~75% | |
| Spared Nerve Injury (Neuropathic Pain) | Vehicle | - | 0.2 ± 0.05 | 0% |
| ADL-5859 | 30 | 1.8 ± 0.4 | ~100% |
Data extracted and synthesized from Nozaki et al., 2012.[3][4]
Table 2: Time Course of Anti-Allodynic Effect of ADL-5859 (30 mg/kg, p.o.) in Pain Models in Mice
| Pain Model | Time Post-Administration (min) | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| CFA-Induced Inflammatory Pain | 0 (Pre-dose) | 0.4 ± 0.1 |
| 60 | 1.5 ± 0.3 | |
| 120 | 1.2 ± 0.2 | |
| 240 | 0.8 ± 0.2 | |
| Spared Nerve Injury (Neuropathic Pain) | 0 (Pre-dose) | 0.2 ± 0.05 |
| 60 | 1.8 ± 0.4 | |
| 120 | 1.5 ± 0.3 | |
| 240 | 1.0 ± 0.2 |
Data extracted and synthesized from Nozaki et al., 2012.[3]
Table 3: Effect of ADL-5859 on Locomotor Activity in Mice
| Compound | Dose (mg/kg) | Route | Locomotor Activity (Distance traveled in cm) (Mean ± SEM) |
| Vehicle | - | p.o. | 4500 ± 500 |
| ADL-5859 | 30 | p.o. | 4800 ± 600 |
| ADL-5859 | 100 | p.o. | 4600 ± 550 |
| SNC80 (Control) | 5 | i.p. | 12000 ± 1500 |
Data extracted and synthesized from Nozaki et al., 2012.[3][4]
Experimental Protocols
The following are detailed protocols for the evaluation of this compound in two standard preclinical pain models.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions such as arthritis.
Experimental Workflow:
Caption: CFA-Induced Inflammatory Pain Model Workflow.
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are suitable for this model.
-
Acclimatization: House the animals in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week prior to the experiment.
-
Baseline Measurement: Measure the baseline mechanical sensitivity of the hind paws using von Frey filaments. Place the mice on an elevated wire mesh floor and allow them to acclimate for 15-20 minutes. Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited. The force at which the paw is withdrawn is recorded as the paw withdrawal threshold (PWT).
-
Induction of Inflammation: Anesthetize the mice lightly with isoflurane. Inject 20 µL of Complete Freund's Adjuvant (CFA) subcutaneously into the plantar surface of one hind paw.
-
Post-Induction Period: Allow 24 to 48 hours for the inflammation and mechanical allodynia to develop.
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80 in distilled water). Administer the desired dose of ADL-5859 or vehicle orally (p.o.) by gavage.
-
Assessment of Analgesia: Measure the PWT at various time points after drug administration (e.g., 60, 120, and 240 minutes) using the von Frey test as described in the baseline measurement.
-
Data Analysis: Compare the PWTs of the ADL-5859-treated group with the vehicle-treated group at each time point. The percentage reversal of allodynia can be calculated using the formula: % Reversal = [(PWT_drug - PWT_vehicle) / (PWT_baseline - PWT_vehicle)] * 100.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
The SNI model is a widely used model of peripheral neuropathic pain that results from partial nerve damage.
Experimental Workflow:
Caption: Spared Nerve Injury (SNI) Model Workflow.
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Acclimatization: As described for the CFA model.
-
Surgical Procedure:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Carefully isolate the tibial and common peroneal nerves and ligate them with a suture.
-
Transect the nerves distal to the ligation, removing a small section to prevent regeneration.
-
Take care to leave the sural nerve intact and undamaged.
-
Close the muscle and skin layers with sutures.
-
A sham surgery group should be included where the sciatic nerve is exposed but not ligated or transected.
-
-
Post-Operative Care: Provide appropriate post-operative care, including analgesia for the first 24-48 hours, and monitor the animals for signs of distress.
-
Development of Allodynia: Allow 7 to 14 days for the development of stable mechanical allodynia in the territory of the spared sural nerve (the lateral aspect of the paw).
-
Baseline and Drug Administration: Perform a baseline von Frey test and administer ADL-5859 or vehicle as described in the CFA protocol.
-
Assessment of Analgesia and Data Analysis: Assess mechanical allodynia and analyze the data as described for the CFA model.
Note on Long-Term Administration: To investigate the long-term effects of ADL-5859, the above protocols can be modified to include a chronic dosing schedule (e.g., once or twice daily administration for several days or weeks). Behavioral assessments should be conducted periodically throughout the dosing period to evaluate the sustained efficacy and potential development of tolerance. It is also recommended to include a washout period to assess any lasting effects of the treatment.
References
- 1. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Kir3 channel signaling complexes: focus on opioid receptor signaling [frontiersin.org]
Application Notes and Protocols: Assessing Analgesic Efficacy of ADL-5859 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical assessment of the analgesic efficacy of ADL-5859 hydrochloride, a selective delta-opioid receptor agonist. Detailed protocols for key in vivo pain models and a summary of efficacy data are presented to guide researchers in the evaluation of this and similar compounds.
Introduction
This compound is a novel, orally bioavailable, selective delta-opioid receptor (DOR) agonist that has shown promise in preclinical models for the treatment of chronic pain.[1][2] Unlike traditional mu-opioid receptor agonists, ADL-5859 demonstrates analgesic effects with a potentially improved side-effect profile, notably lacking the induction of hyperlocomotion and in vivo receptor internalization typically associated with other DOR agonists like SNC80.[1] Its mechanism of action is primarily mediated by the activation of DORs expressed on peripheral Nav1.8-positive sensory neurons.[1][2]
This document outlines the methodologies for evaluating the analgesic properties of ADL-5859 in established rodent models of inflammatory and neuropathic pain.
Mechanism of Action: Delta-Opioid Receptor Signaling
ADL-5859 exerts its analgesic effects by binding to and activating the delta-opioid receptor, a G-protein coupled receptor (GPCR). Upon activation, the receptor initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive signaling.
Data Presentation: Analgesic Efficacy of ADL-5859
The following tables summarize the quantitative data on the analgesic efficacy of ADL-5859 in preclinical pain models.
Table 1: Efficacy of ADL-5859 in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reversal of Hyperalgesia |
| Vehicle | - | 0.4 ± 0.1 | 0% |
| ADL-5859 | 10 | 1.2 ± 0.2* | ~50% |
| ADL-5859 | 30 | 2.5 ± 0.4 | ~100% |
| ADL-5859 | 100 | 2.2 ± 0.3 | ~90% |
| SNC80 (control) | 5 | 2.6 ± 0.3*** | ~100% |
| Data are representative values compiled from published studies.[1] Paw withdrawal thresholds were measured using von Frey filaments. % Reversal is calculated relative to baseline and vehicle-treated animals. *p<0.05, ***p<0.001 vs. vehicle. |
Table 2: Efficacy of ADL-5859 in the Sciatic Nerve Ligation (SNL) Model of Neuropathic Pain in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reversal of Allodynia |
| Vehicle | - | 0.3 ± 0.1 | 0% |
| ADL-5859 | 30 | 1.8 ± 0.3 | Significant Reversal |
| SNC80 (control) | 10 | 2.0 ± 0.4 | Significant Reversal |
| Data are representative values compiled from published studies.[1] Paw withdrawal thresholds were measured using von Frey filaments. % Reversal is calculated relative to baseline and vehicle-treated animals. ***p<0.001 vs. vehicle. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rodents
This model is used to assess the efficacy of analgesic compounds in a state of persistent inflammatory pain.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle (e.g., 0.5% hydroxypropyl methylcellulose/0.1% Tween 80 in distilled water)[1]
-
Von Frey filaments of varying forces
-
Testing chambers with a wire mesh floor
-
Rodents (rats or mice)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Baseline Measurement: Place individual animals in the testing chambers and allow them to acclimate for at least 30 minutes. Determine the baseline paw withdrawal threshold (PWT) by applying von Frey filaments to the plantar surface of the right hind paw using the up-down method.
-
Induction of Inflammation: Briefly anesthetize the animals (e.g., with isoflurane) and inject 100 µL of a 1 mg/mL CFA emulsion into the plantar surface of the right hind paw.
-
Post-CFA Assessment: Allow 24 to 48 hours for the development of inflammation and hyperalgesia.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses.
-
Efficacy Testing: Measure the PWT at various time points after drug administration (e.g., 30, 60, 90, 120, and 240 minutes) to determine the onset and duration of the analgesic effect.
-
Data Analysis: Calculate the mean PWT for each treatment group at each time point. The percentage reversal of hyperalgesia can be calculated using the formula: % Reversal = [(PWT_drug - PWT_vehicle) / (PWT_baseline - PWT_vehicle)] * 100.
Protocol 2: Sciatic Nerve Ligation (SNL) Model of Neuropathic Pain in Rodents
This surgical model is used to induce a persistent state of neuropathic pain, characterized by mechanical allodynia.
Materials:
-
Surgical instruments
-
Suture material (e.g., 5-0 silk)
-
Anesthetic
-
This compound
-
Vehicle
-
Von Frey filaments
-
Testing chambers
Procedure:
-
Baseline Measurement: As described in Protocol 1.
-
Surgical Procedure: a. Anesthetize the animal. b. Make an incision on the lateral aspect of the right thigh to expose the biceps femoris muscle. c. Bluntly dissect the muscle to reveal the sciatic nerve. d. Tightly ligate the sciatic nerve with a 5-0 silk suture. e. Close the muscle and skin layers with sutures.
-
Post-Surgical Recovery: Allow the animals to recover for 7-14 days for the full development of mechanical allodynia.
-
Drug Administration and Efficacy Testing: Follow steps 5-7 as described in Protocol 1 to assess the anti-allodynic effects of ADL-5859.
Conclusion
This compound demonstrates significant analgesic efficacy in preclinical models of both inflammatory and neuropathic pain. The protocols outlined in these application notes provide a standardized framework for researchers to further investigate the therapeutic potential of ADL-5859 and other selective delta-opioid receptor agonists. The compound's unique pharmacological profile, characterized by potent analgesia without the adverse effects commonly associated with opioids, makes it a compelling candidate for further drug development.
References
Troubleshooting & Optimization
ADL-5859 hydrochloride off-target effects at high doses
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental use of ADL-5859 hydrochloride, with a specific focus on potential off-target effects at high doses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
ADL-5859 is a potent and selective δ-opioid receptor (DOR) agonist with a Ki of 20 nM.[1] It has been investigated for its analgesic properties in pain management.[1][2] Unlike traditional mu-opioid receptor agonists, ADL-5859's selectivity for the δ-opioid receptor was explored for a therapeutic profile with fewer undesirable side effects such as respiratory depression, sedation, and euphoria.[1]
Q2: Are there known off-target effects of this compound at high doses?
Evidence from preclinical studies suggests the potential for off-target effects at high concentrations. In a study using δ-opioid receptor knockout (KO) mice, a high dose of 100 mg/kg of ADL-5859 produced a slight analgesic effect, indicating that at this concentration, the compound may interact with other molecular targets.[3] However, the specific off-target receptors or channels responsible for this residual effect have not been fully characterized in the available literature. At therapeutic doses, ADL-5859 was found to be highly selective, with no detectable binding at over 100 non-opioid receptors, channels, or enzymes in vitro.[3]
Q3: What were the findings from clinical trials regarding ADL-5859?
ADL-5859 progressed to Phase II clinical trials to evaluate its efficacy in managing conditions such as neuropathic pain associated with diabetic peripheral neuropathy and pain from rheumatoid arthritis.[4][5] While these studies have been completed, detailed results regarding efficacy and potential off-target effects observed in humans are not extensively published in the peer-reviewed literature.[6]
Q4: Does ADL-5859 induce convulsions like some other δ-opioid agonists?
Preclinical studies have indicated that ADL-5859 does not appear to be a convulsant, which is a known side effect of some other δ-opioid agonists.[1][6]
Troubleshooting Guide
Issue: Observing unexpected biological effects in my experiments at high concentrations of ADL-5859.
-
Possible Cause: As indicated in preclinical studies with knockout mice, high doses (e.g., 100 mg/kg in mice) of ADL-5859 may lead to off-target pharmacological effects.[3]
-
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study to determine the minimal effective concentration in your experimental model. This will help to distinguish between on-target δ-opioid receptor-mediated effects and potential off-target effects that may only appear at higher concentrations.
-
Use of Antagonists: To confirm that the observed effect is mediated by the δ-opioid receptor, perform experiments in the presence of a selective DOR antagonist, such as naltrindole. If the effect persists in the presence of the antagonist, it is likely an off-target effect.
-
Control Experiments: Include appropriate negative controls, such as vehicle-treated groups and, if possible, experiments in cell lines or animal models lacking the δ-opioid receptor, to isolate the on-target effects of ADL-5859.
-
Quantitative Data Summary
| Parameter | Value | Species | Assay Type | Reference |
| Ki for δ-opioid receptor | 20 nM | Not Specified | In vitro binding assay | [1] |
| Analgesic Dose Range | 30 - 100 mg/kg | Mouse | In vivo pain models | [3] |
| Dose with Potential Off-Target Effects | 100 mg/kg | Mouse | In vivo pain model in KO mice | [3] |
Experimental Protocols
Protocol: Assessing In Vivo Analgesic Selectivity Using Knockout Mice
This protocol provides a general framework for investigating the in vivo selectivity of ADL-5859 and identifying potential off-target effects using δ-opioid receptor knockout (KO) mice.
-
Animal Models: Utilize wild-type (WT) and δ-opioid receptor KO mice on the same genetic background.
-
Pain Models: Induce a chronic pain state, such as inflammatory pain using Complete Freund's Adjuvant (CFA) or neuropathic pain via sciatic nerve ligation (SNL).[7]
-
Drug Administration: Administer this compound orally. A dose range of 10 mg/kg to 100 mg/kg is suggested based on previous studies.[3] A vehicle control group should be included.
-
Behavioral Testing: Measure mechanical allodynia at baseline and at various time points post-drug administration (e.g., 60, 120, 240 minutes) using von Frey filaments.
-
Data Analysis: Compare the paw withdrawal thresholds between WT and KO mice treated with ADL-5859 and vehicle. A significant analgesic effect in WT mice that is absent or significantly reduced in KO mice at a given dose suggests on-target activity. Any residual analgesic effect in KO mice, particularly at high doses, may indicate off-target activity.[3]
Visualizations
Caption: Simplified signaling pathway of ADL-5859 at the δ-opioid receptor.
Caption: Workflow for assessing in vivo selectivity of ADL-5859.
References
- 1. ADL-5859 - Wikipedia [en.wikipedia.org]
- 2. Potent, orally bioavailable delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (ADL5859) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Adl-5859 | C24H28N2O3 | CID 11417954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results with ADL-5859 Hydrochloride: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent experimental results obtained with ADL-5859 hydrochloride. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing lower than expected potency or efficacy of this compound in my in vitro assays?
A1: Several factors could contribute to this issue. Please consider the following:
-
Solubility and Stock Solutions: this compound has specific solubility characteristics.[1][2] Improper dissolution or storage can lead to a lower effective concentration.
-
Recommended Solvents: For in vitro studies, DMSO is a common solvent.[1][2] For in vivo studies, a vehicle of 0.5% hydroxypropyl methylcellulose/0.1% Tween 80 in distilled water has been used for oral gavage.[3]
-
Stock Solution Storage: Store DMSO stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.[1]
-
-
Adsorption to Plastics: Like many hydrophobic small molecules, ADL-5859 may adsorb to certain types of plastics. Consider using low-adhesion microplates and pipette tips, or pre-coating surfaces with a protein solution like bovine serum albumin (BSA) if compatible with your assay.
-
Cell Line and Receptor Expression Levels: The potency of ADL-5859 is dependent on the expression level of the delta-opioid receptor (DOR) in your cell line.[4] Verify the receptor expression level in your specific cell line using techniques like qPCR, western blotting, or radioligand binding assays. Inconsistent results can arise from passage-dependent changes in receptor expression.
Q2: I am seeing significant variability in my in vivo analgesic response to this compound. What could be the cause?
A2: In vivo experiments are subject to numerous variables. Here are some key areas to investigate:
-
Route of Administration and Bioavailability: ADL-5859 is orally bioavailable.[3][5][6] However, factors such as fasting status, diet, and gut microbiome of the animals can influence absorption and metabolism. Ensure consistent experimental conditions across all animal cohorts. For oral gavage, the vehicle composition is critical for consistent absorption.[3]
-
Metabolism: ADL-5859 is known to inhibit the drug-metabolizing enzyme cytochrome P450 2D6 (CYP2D6) in vitro with an IC50 of 43 μM.[1] Co-administration of other compounds that are substrates or modulators of CYP2D6 could lead to altered pharmacokinetics and variable responses.
-
Off-Target Effects at High Doses: While ADL-5859 is a selective DOR agonist, off-target effects may occur at high concentrations.[3] It has been shown to have inhibitory activity on the hERG channel with an IC50 of 78 μM.[1][7] If you are using high doses, consider the possibility of confounding effects unrelated to DOR activation. A slight analgesic effect was observed in DOR knockout mice at a high dose of 100 mg/kg, suggesting potential off-target mechanisms at this concentration.[3]
-
Animal Strain and Genetics: The genetic background of your animal model can influence the expression and function of opioid receptors and signaling pathways, leading to different sensitivities to ADL-5859.[8]
Q3: My results with this compound differ significantly from published data using other delta-opioid receptor agonists like SNC80. Why?
A3: This is likely due to the phenomenon of biased agonism . ADL-5859 and SNC80, while both DOR agonists, stabilize different receptor conformations, leading to the activation of distinct downstream signaling pathways.
-
Receptor Internalization and Locomotor Activity: Unlike the prototypical DOR agonist SNC80, ADL-5859 does not induce significant receptor internalization or hyperlocomotion in vivo.[3][9] If your experimental endpoint is sensitive to these phenomena, you will observe different outcomes with ADL-5859 compared to SNC80.
-
Signaling Pathway Activation: The differential signaling properties of these agonists can lead to variations in cellular responses. Understanding the specific downstream pathways relevant to your experimental model is crucial for interpreting your results.
Quantitative Data Summary
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | 0.84 nM | Human | Radioligand Binding | [1][10] |
| Functional Potency (EC50) | 20 nM | Not Specified | Functional Assay | [1][11] |
| hERG Channel Inhibition (IC50) | 78 µM | Human | Electrophysiology | [1][7] |
| CYP2D6 Inhibition (IC50) | 43 µM | Human | In vitro enzyme assay | [1] |
| In vivo Analgesic ED50 (oral) | 1.4 mg/kg | Rat | Inflammatory Pain Model | [1] |
| In Vitro Solubility | Concentration | Solvent | Reference |
| DMSO | ≥ 21.45 mg/mL | Dimethyl sulfoxide | [1] |
| Water | ≥ 5.48 mg/mL (with sonication) | Water | [1] |
| Ethanol | Insoluble | Ethanol | [1] |
Experimental Protocols
In Vitro Cell-Based Assay (e.g., cAMP Measurement)
-
Cell Culture: Culture cells expressing the delta-opioid receptor (e.g., CHO-DOR or NG108-15) in appropriate media and conditions.
-
Cell Plating: Seed cells into 96-well plates at a density that allows for optimal assay performance.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent effects.
-
-
Assay Procedure:
-
Wash cells with assay buffer.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for a defined period if measuring cAMP accumulation.
-
Add this compound dilutions to the cells and incubate for the desired time at 37°C.
-
Lyse the cells and measure the desired second messenger (e.g., cAMP) using a commercially available kit.
-
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value.
In Vivo Analgesia Study (e.g., von Frey Test in a Neuropathic Pain Model)
-
Animal Model: Induce neuropathic pain in rodents (e.g., via chronic constriction injury or spared nerve injury).
-
Acclimatization: Acclimatize animals to the testing environment and equipment (e.g., von Frey filaments) for several days before the experiment.
-
Baseline Measurement: Determine the baseline mechanical withdrawal threshold for each animal.
-
Compound Administration:
-
Post-Treatment Measurement: Measure the mechanical withdrawal threshold at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).[3]
-
Data Analysis: Compare the post-treatment withdrawal thresholds to the baseline values and to a vehicle-treated control group.
Visualizations
Caption: Simplified signaling pathway of this compound upon binding to the delta-opioid receptor.
Caption: General experimental workflow for studies involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent, orally bioavailable delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (ADL5859) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adl-5859 | C24H28N2O3 | CID 11417954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. To probe the activation mechanism of the Delta opioid receptor by an agonist ADL5859 started from inactive conformation using molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimizing ADL-5859 hydrochloride dosage for maximum analgesia
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of ADL-5859 hydrochloride dosage for maximum analgesia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, orally bioavailable delta-opioid receptor (DOR) agonist.[1][2] Its primary mechanism of action is the activation of DORs, which are involved in modulating pain perception.[3][4] Notably, ADL-5859 is considered a "biased agonist." Unlike some other DOR agonists, it does not appear to cause the internalization of the receptor or induce hyperlocomotion in preclinical models, suggesting it may activate specific signaling pathways that differ from traditional DOR agonists.[3][4][5] This biased agonism is thought to be a potential advantage in separating analgesic effects from certain side effects.
Q2: What is the rationale for targeting the delta-opioid receptor for analgesia?
Targeting the delta-opioid receptor is an area of interest for developing analgesics with an improved side-effect profile compared to traditional mu-opioid receptor agonists (e.g., morphine). The potential benefits include a lower risk of respiratory depression, abuse liability, and constipation.
Q3: What were the outcomes of the clinical trials for this compound?
This compound underwent Phase I and Phase II clinical trials. While Phase I studies in healthy volunteers were completed, the Phase II trials for painful diabetic peripheral neuropathy and acute dental pain did not meet their primary efficacy endpoints.[6] This indicates that the promising analgesic effects observed in preclinical animal models did not translate to significant pain relief in human subjects at the doses tested.
Q4: Why might the preclinical analgesic effects of ADL-5859 not have translated to humans?
The discrepancy between preclinical and clinical results is a common challenge in drug development. Potential reasons for the lack of efficacy of ADL-5859 in humans could include:
-
Species-specific differences: The physiology and pharmacology of the delta-opioid receptor system may differ between rodents and humans.
-
Pharmacokinetic variations: The absorption, distribution, metabolism, and excretion (ADME) profile of ADL-5859 could be different in humans, leading to suboptimal exposure at the target site.
-
Pain models: The animal models of pain used in preclinical studies (e.g., inflammatory and neuropathic pain models) may not fully replicate the complexity of human pain conditions.
-
Dosage: The doses administered in the clinical trials may not have been optimal to elicit a significant analgesic response.
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their experiments with this compound.
Problem: Lack of analgesic effect in an animal model of pain.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosage | Ensure the dose is within the effective range reported in preclinical studies (e.g., 3-100 mg/kg in mice).[3] Consider performing a dose-response study to determine the optimal dose for your specific pain model and species. |
| Route of Administration | ADL-5859 is orally bioavailable.[1][2] If using other routes, the pharmacokinetics will be different and may require dose adjustments. For oral administration, ensure proper formulation and delivery. |
| Timing of Assessment | The analgesic effect of ADL-5859 has been shown to last up to 4 hours in mice.[3] Ensure that the timing of your pain assessment is within this window. |
| Pain Model Selection | ADL-5859 has shown efficacy in inflammatory and neuropathic pain models in rodents.[3][4][5] Its effectiveness in other pain models may vary. |
| Drug Stability | Verify the stability and purity of your this compound compound. |
Problem: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Animal Strain and Sex | Different rodent strains can exhibit varying responses to analgesics. Report the strain and sex of the animals used in your experiments. |
| Experimental Conditions | Ensure that environmental factors such as housing, diet, and light-dark cycles are consistent across experiments. |
| Baseline Pain Thresholds | Establish stable baseline pain thresholds before drug administration to ensure that any observed effects are due to the compound. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| Ki (DOR) | 0.84 nM | Binding affinity for the delta-opioid receptor.[1] |
| EC50 (DOR) | 20 nM | Potency in activating the delta-opioid receptor.[1] |
| IC50 (hERG) | 78 µM | Inhibitory concentration for the hERG potassium channel.[1] |
| IC50 (CYP2D6) | 43 µM | Inhibitory concentration for the cytochrome P450 2D6 enzyme.[1] |
Table 2: Preclinical Analgesic Efficacy of ADL-5859 in Mice
| Pain Model | Route of Administration | Effective Dose Range | Peak Effect | Duration of Action | Reference |
| CFA-Induced Inflammatory Pain | Oral | 30-100 mg/kg | ~60 minutes | Up to 4 hours | Nozaki et al., 2012[3] |
| Sciatic Nerve Ligation (Neuropathic Pain) | Oral | 30-100 mg/kg | ~60 minutes | Up to 4 hours | Nozaki et al., 2012[3] |
Table 3: Overview of this compound Clinical Trials
| Trial ID | Phase | Condition | Dosage | Status |
| NCT00603265 | II | Diabetic Peripheral Neuropathy | 100 mg BID | Did not meet primary endpoint[7] |
| NCT00993863 | II | Acute Dental Pain | Not specified | Did not meet primary endpoint[8] |
Experimental Protocols
1. Preclinical Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Mice
-
Objective: To assess the analgesic effect of ADL-5859 on inflammatory pain.
-
Procedure:
-
Induce inflammation by injecting a small volume of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw of the mouse.
-
Allow 24-48 hours for the inflammation and associated hyperalgesia (increased sensitivity to pain) to develop.
-
Administer this compound orally at the desired dose.
-
Measure mechanical allodynia (pain response to a non-painful stimulus) at baseline and at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
-
-
Pain Assessment:
-
Use the von Frey filament test to measure the paw withdrawal threshold. Apply filaments of increasing force to the plantar surface of the inflamed paw and record the force at which the paw is withdrawn.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds before and after drug administration. An increase in the threshold indicates an analgesic effect.
-
2. Preclinical Model: Sciatic Nerve Ligation (SNL)-Induced Neuropathic Pain in Mice
-
Objective: To evaluate the efficacy of ADL-5859 in a model of neuropathic pain.
-
Procedure:
-
Surgically expose the sciatic nerve in one leg of an anesthetized mouse.
-
Ligate (tie off) the nerve with a suture.
-
Allow several days for the neuropathic pain symptoms, such as mechanical allodynia, to develop.
-
Administer this compound orally at the desired dose.
-
Assess mechanical allodynia at baseline and at various time points post-administration.
-
-
Pain Assessment:
-
Utilize the von Frey filament test as described for the CFA model.
-
-
Data Analysis:
-
Analyze the change in paw withdrawal thresholds to determine the analgesic effect of the compound.
-
Mandatory Visualizations
Caption: ADL-5859 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent, orally bioavailable delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (ADL5859) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ADL 5859 - AdisInsight [adisinsight.springer.com]
- 7. meddatax.com [meddatax.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
ADL-5859 hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of ADL-5859 hydrochloride. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C.[1][2] When stored under these conditions, it is expected to be stable for at least four years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a suitable solvent such as DMSO. Once prepared, aliquot the solution to avoid repeated freeze-thaw cycles and store under the following conditions:
For in vivo experiments, it is best practice to prepare fresh working solutions on the day of use.[3]
Q3: In which solvents is this compound soluble?
A3: this compound has varying solubility in different solvents. Please refer to the table below for details.
Q4: I observed precipitation when preparing my working solution. What should I do?
A4: If precipitation occurs during the preparation of a working solution, gentle heating and/or sonication can be used to aid dissolution.[3] Ensure the final concentration does not exceed the solvent's solubility limit.
Q5: Is this compound sensitive to light?
Data Presentation
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Stability Period |
| Solid | -20°C | ≥ 4 years[1] |
| Stock Solution | -80°C | 6 months[3] |
| Stock Solution | -20°C | 1 month[3] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥21.45 mg/mL[2] |
| DMSO | 10 mg/mL[1] |
| DMF | 3 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL[1] |
| Water with ultrasonic | ≥5.48 mg/mL[2] |
| Ethanol | Insoluble[2] |
Experimental Protocols
Protocol for Preparing a Stock Solution in DMSO:
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C or -20°C as recommended.
Protocol for Preparing an In Vivo Working Solution:
A suggested formulation for in vivo studies is as follows:
-
Add each solvent one by one in the following volumetric ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Ensure the final concentration of this compound is appropriate for the intended experiment and does not exceed its solubility in this vehicle.
-
If water is used as the primary solvent for a stock solution, it should be diluted to the working concentration and then sterilized by filtration through a 0.22 µm filter before use.[3]
Troubleshooting and Visual Guides
Below are diagrams to aid in troubleshooting common issues and to visualize the mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound.
Caption: Mechanism of action of this compound.
References
Technical Support Center: ADL-5859 Hydrochloride and Locomotor Activity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for hyperlocomotion induced by ADL-5859 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and experimental observations.
Frequently Asked Questions (FAQs)
Q1: Does this compound induce hyperlocomotion in laboratory animals?
A1: No, preclinical studies have consistently demonstrated that this compound does not induce hyperlocomotion in rodents, including both mice and rats.[1] This is in stark contrast to the prototypical δ-opioid agonist, SNC80, which is well-known to cause a significant increase in locomotor activity.[1]
Q2: What is the proposed mechanism behind the lack of hyperlocomotion with this compound?
A2: The absence of hyperlocomotion with ADL-5859 is thought to be related to its specific activity at the δ-opioid receptor. Unlike SNC80, ADL-5859 does not appear to cause the internalization of the δ-opioid receptor in vivo.[1][2] This suggests that ADL-5859 may act as a biased agonist, activating analgesic pathways without triggering the cellular responses that lead to increased locomotor activity.[1][2]
Q3: My experimental animals are exhibiting hyperlocomotion after administration of this compound. What could be the cause?
A3: This is an unexpected observation based on the published literature. Please refer to the troubleshooting guide below for potential explanations and steps to resolve the issue.
Q4: What are the known side effects of this compound in preclinical studies?
A4: ADL-5859 is noted for its improved side effect profile compared to traditional opioids.[3] Specifically, it has been shown to not be a convulsant, a side effect observed with some other δ-opioid agonists.[3][4] By being selective for the delta receptor, it is also suggested that it may not produce undesirable side effects such as respiratory depression, sedation, and euphoria.[3]
Troubleshooting Guide: Unexpected Hyperlocomotion
If you observe hyperlocomotion in your experimental subjects following the administration of this compound, consider the following potential issues:
| Potential Cause | Recommended Action |
| Compound Identity/Purity | Verify the identity and purity of your this compound sample through analytical methods such as HPLC-MS or NMR. Contamination with other substances, including other opioid agonists, could lead to unexpected behavioral effects. |
| Dosing Error | Double-check all calculations for dose preparation. An inadvertent high dose, while not reported to cause hyperlocomotion, could elicit unforeseen effects. |
| Experimental Animal Strain | While current literature has not shown hyperlocomotion in the strains tested, consider the possibility of strain-specific responses. Document the strain of your animals and compare it with the published studies. |
| Vehicle Effects | Run a control group with the vehicle alone to rule out any behavioral effects of the solvent used to dissolve this compound. |
| Environmental Factors | Ensure that the testing environment is free from stressors or novel stimuli that could independently increase locomotor activity. |
| Drug Interaction | If co-administering other compounds, investigate potential drug-drug interactions that might lead to hyperlocomotion. |
Experimental Protocols
Locomotor Activity Assessment in Mice
This protocol is based on methodologies described in studies evaluating the locomotor effects of δ-opioid agonists.[1]
-
Animals: Male C57BL6/J mice are typically used. They should be habituated to the testing room for at least 60 minutes before the experiment.
-
Apparatus: An open-field arena (e.g., 45 x 25 x 20 cm) equipped with infrared beams to automatically track movement is used.[5]
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline). Animals are administered the compound or vehicle via the intended route (e.g., intraperitoneal injection).
-
Data Collection: Immediately after injection, each mouse is placed in the center of the open-field arena. Locomotor activity, measured as the total distance traveled, is recorded by the automated tracking system, typically in 5-minute intervals for a total duration of 90-120 minutes.
-
Control Groups: A vehicle control group and a positive control group (e.g., SNC80 at 5-10 mg/kg) should be included in the experimental design.
Quantitative Data Summary
The following table summarizes the comparative effects of this compound and SNC80 on locomotor activity in mice, as reported in the literature.
| Compound | Dose (mg/kg) | Effect on Locomotor Activity | Receptor Internalization | Reference |
| ADL-5859 | 30 | No effect | Not induced | [1] |
| SNC80 | 5 | Significant hyperlocomotion | Induced | [1] |
| SNC80 | 10 | Strong hyperlocomotion | Induced | [1] |
Signaling and Experimental Workflow Diagrams
References
- 1. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADL-5859 - Wikipedia [en.wikipedia.org]
- 4. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impairment in locomotor activity as an objective measure of pain and analgesia in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing bell-shaped dose-response with ADL-5859 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the selective δ-opioid receptor agonist, ADL-5859 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the δ-opioid receptor (DOR), a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism of action is to bind to and activate DORs, which are primarily coupled to inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This signaling cascade ultimately leads to analgesic and other physiological effects. ADL-5859 is being investigated as a potential therapeutic agent for various pain conditions.[2]
Q2: I am observing a bell-shaped dose-response curve in my in vivo pain model with ADL-5859. Is this expected and what could be the cause?
Yes, a bell-shaped dose-response curve has been observed with ADL-5859 in preclinical models of inflammatory pain.[1] This phenomenon, where the therapeutic effect decreases at higher doses after reaching an optimal point, can be attributed to several factors:
-
Off-target effects: At higher concentrations, ADL-5859 may begin to interact with other receptors, potentially counteracting its analgesic effects mediated by the δ-opioid receptor.
-
Receptor desensitization and internalization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization and internalization, reducing the number of available receptors on the cell surface and diminishing the cellular response.
-
Activation of opposing signaling pathways: At higher doses, ADL-5859 might engage different intracellular signaling pathways, some of which could have opposing effects on nociception.
Q3: What are the key differences between G protein-dependent and β-arrestin-dependent signaling for the δ-opioid receptor?
The δ-opioid receptor, like many GPCRs, can signal through two main pathways:
-
G protein-dependent signaling: This is the "canonical" pathway. Upon agonist binding, the receptor activates Gi/o proteins, leading to downstream effects like adenylyl cyclase inhibition. This pathway is primarily associated with the analgesic effects of opioid agonists.
-
β-arrestin-dependent signaling: Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This can lead to receptor desensitization and internalization, but also initiate a separate wave of signaling that is independent of G proteins. The roles of β-arrestin signaling in the context of δ-opioid receptor activation are still under investigation but may contribute to tolerance or other side effects.
Q4: How can I confirm that the observed effects of ADL-5859 in my experiments are specifically mediated by the δ-opioid receptor?
To ensure the observed effects are δ-opioid receptor-specific, consider the following experimental controls:
-
Use of a selective antagonist: Pre-treatment with a selective δ-opioid receptor antagonist, such as naltrindole, should block the effects of ADL-5859.
-
Use of knockout animals: Experiments conducted in δ-opioid receptor knockout mice should not show the pharmacological effects observed in wild-type animals.[3]
-
In vitro receptor binding assays: Confirm the binding affinity and selectivity of your batch of ADL-5859 for the δ-opioid receptor compared to other opioid receptor subtypes (μ and κ).
Troubleshooting Guides
Problem 1: Inconsistent or No Response in In Vitro Functional Assays (e.g., cAMP Assay)
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy, in a logarithmic growth phase, and within a low passage number range. High passage numbers can lead to altered receptor expression and signaling. |
| Receptor Expression Levels | If using a transfected cell line, verify the expression level of the δ-opioid receptor. Very low expression will result in a small signal window, while excessively high expression can lead to constitutive activity. |
| Ligand Integrity | Prepare fresh stock solutions of this compound and store them properly in aliquots at -20°C or -80°C to avoid degradation from repeated freeze-thaw cycles. Confirm the concentration of your stock solution. |
| Assay Conditions | Optimize incubation times and temperatures. For Gi-coupled receptors, stimulation with forskolin to elevate basal cAMP levels is often necessary to observe a robust inhibitory effect of the agonist. |
| Incorrect Reagent Concentration | Perform a full dose-response curve for forskolin to determine the optimal concentration for stimulating adenylyl cyclase in your cell system. |
Problem 2: High Variability in In Vivo Analgesia Studies
| Potential Cause | Troubleshooting Steps |
| Drug Administration | Ensure accurate and consistent drug administration (e.g., route of administration, volume, and timing). For oral administration, consider the vehicle used and potential effects on bioavailability. |
| Animal Handling and Stress | Handle animals gently and consistently to minimize stress, which can significantly impact pain perception and response to analgesics. Acclimatize animals to the testing environment and procedures before the experiment. |
| Baseline Nociceptive Thresholds | Ensure that baseline pain thresholds are stable and consistent across all experimental groups before drug administration. |
| Pharmacokinetics of ADL-5859 | Consider the pharmacokinetic profile of ADL-5859 in your animal model. The timing of behavioral testing relative to drug administration should be optimized to coincide with the peak drug concentration in the target tissue. |
| Inflammatory Model Induction | Ensure the inflammatory agent (e.g., Complete Freund's Adjuvant) is properly prepared and administered to induce a consistent level of inflammation and hyperalgesia across all animals. |
Data Presentation
Table 1: In Vitro Binding Affinity of ADL-5859
| Receptor Subtype | Binding Affinity (Ki) | Reference Compound |
| δ-opioid | 0.84 nM | [N/A] |
| δ-opioid | 20 nM | [N/A] |
Note: Discrepancies in Ki values may arise from different experimental conditions and radioligands used in the binding assays.
Table 2: In Vivo Antihyperalgesic Effect of ADL-5859 in a Mouse Model of Inflammatory Pain (CFA-induced)
| Dose (mg/kg, intraperitoneal) | % Maximum Possible Effect (MPE) |
| 10 | Moderate |
| 30 | Optimal |
| 100 | Reduced |
| 300 | Reduced |
Data synthesized from Nozaki et al., 2012.[1] The study demonstrated a bell-shaped dose-response curve where the 30 mg/kg dose showed the most significant antihyperalgesic effect.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for δ-Opioid Receptor
This protocol is a generalized procedure for determining the binding affinity of ADL-5859 for the δ-opioid receptor in cell membranes.
Materials:
-
Cell membranes expressing the human δ-opioid receptor
-
[³H]-Naltrindole (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of ADL-5859 in binding buffer.
-
In a 96-well plate, add cell membranes, [³H]-Naltrindole (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or varying concentrations of ADL-5859.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of ADL-5859 and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro cAMP Functional Assay
This protocol outlines a general method for assessing the effect of ADL-5859 on cAMP production in cells expressing the δ-opioid receptor.
Materials:
-
HEK293 cells stably expressing the human δ-opioid receptor
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
The next day, replace the medium with serum-free medium containing a phosphodiesterase inhibitor and incubate for 30 minutes.
-
Add varying concentrations of ADL-5859 to the wells and pre-incubate for 15-30 minutes.
-
Stimulate the cells with a pre-determined concentration of forskolin (typically the EC80) to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP levels against the log concentration of ADL-5859 and fit the data to a sigmoidal dose-response curve to determine the EC50.
Mandatory Visualizations
Caption: ADL-5859 Signaling Pathways.
Caption: In Vivo Experimental Workflow.
References
- 1. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent, orally bioavailable delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (ADL5859) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ADL-5859 Hydrochloride and hERG Channel Activity
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the cardiac safety profile of ADL-5859 hydrochloride, specifically its potential interaction with the hERG (human Ether-à-go-go-Related Gene) potassium channel.
Disclaimer: As of the latest literature review, there is no publicly available data specifically detailing the hERG channel activity of this compound. The primary focus of existing research has been on its efficacy and mechanism as a selective δ-opioid receptor agonist for pain management.[1][2][3][4][5] Therefore, the following information provides a general framework and best-practice guidelines for assessing the hERG liability of a compound like ADL-5859, based on established protocols and common troubleshooting scenarios in the field of cardiac safety pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for ADL-5859?
ADL-5859 is a selective agonist for the δ-opioid receptor (DOR).[1][3][4] It has been investigated for its analgesic properties, with the potential for a better side-effect profile compared to traditional opioids that act on the µ-opioid receptor, such as a reduced risk of respiratory depression, sedation, and euphoria.[4]
Q2: Why is assessing hERG channel activity a critical step in drug development?
Inhibition of the hERG potassium channel is a major concern in drug development because it can delay the repolarization of the cardiac action potential.[6][7][8] This delay can lead to a prolongation of the QT interval on an electrocardiogram, a condition that increases the risk of a life-threatening cardiac arrhythmia called Torsades de Pointes.[6][8][9] Due to this risk, regulatory agencies mandate the assessment of a drug candidate's effect on the hERG channel during preclinical safety evaluations.[7][8]
Q3: Has ADL-5859 been associated with any cardiotoxicity?
There is no direct evidence or published data to suggest that ADL-5859 has cardiotoxic effects related to hERG channel inhibition. However, the absence of data does not confirm the absence of risk. A thorough in vitro evaluation is necessary to definitively characterize its cardiac safety profile.
Q4: What are the standard methods for evaluating a compound's hERG channel activity?
The gold standard for assessing hERG channel activity is the whole-cell patch-clamp electrophysiology assay performed on mammalian cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).[6][10] Higher-throughput methods like automated patch-clamp, radioligand binding assays, and fluorescence-based thallium flux assays are also used for earlier screening.[6][8][11]
Troubleshooting Guide for hERG Channel Experiments
This guide addresses common issues encountered during in vitro hERG channel assays.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unstable baseline current | - Poor gigaohm seal (>1 GΩ is ideal).[6] - Cell health is compromised. - "Rundown" of the hERG current over time. | - Ensure proper pipette fabrication and positioning to achieve a high-resistance seal. - Use healthy, low-passage number cells. - Allow for a stable baseline recording period before compound application; if rundown persists, consider perforated patch-clamp techniques.[10] |
| High variability between cells | - Inconsistent cell health or passage number. - Variability in compound solution preparation. - Differences in experimental conditions (e.g., temperature). | - Standardize cell culture and plating procedures. - Prepare fresh compound dilutions for each experiment. - Maintain a consistent recording temperature, as hERG channel kinetics are temperature-sensitive. |
| Inconsistent IC50 values | - Compound precipitation at higher concentrations. - Compound adsorption to tubing or plate wells. - Inaccurate concentration of the applied compound. | - Check the solubility of ADL-5859 in the assay buffer. - Use low-adsorption labware. - Verify the accuracy of serial dilutions. |
| Unexpected potentiation of hERG current | - This is a rare phenomenon but can occur with some compounds. | - Carefully re-examine the data and repeat the experiment to confirm the effect. - Investigate potential mechanisms, such as alteration of channel gating kinetics. |
| False positives/negatives in screening assays | - Indirect nature of non-electrophysiology assays (e.g., binding or flux assays).[8] | - Always confirm hits from high-throughput screens with the gold-standard manual or automated patch-clamp electrophysiology.[8] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for hERG Assessment
This protocol is considered the definitive method for characterizing compound-hERG channel interactions.[6]
Objective: To determine the concentration-dependent inhibitory effect of this compound on the hERG potassium current.
Materials:
-
HEK293 or CHO cell line stably expressing the hERG channel.
-
Standard cell culture reagents.
-
External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH).
-
Internal solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH).
-
Borosilicate glass capillaries for micropipettes.
-
Patch-clamp amplifier and data acquisition system.
-
This compound stock solution (e.g., 10 mM in DMSO).
Methodology:
-
Cell Preparation: Culture hERG-expressing cells to 70-80% confluency. On the day of the experiment, gently detach cells and plate them at a low density in a recording chamber.[6]
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[6]
-
Gigaseal Formation: Approach a single, healthy cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[6]
-
Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing for electrical access to the cell's interior.
-
Voltage Protocol and Baseline Recording: Clamp the cell membrane at a holding potential of -80 mV. To elicit the hERG tail current, apply a depolarizing pulse to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV to record the deactivating tail current.[6] Repeat this voltage step protocol at regular intervals (e.g., every 15 seconds) and record the baseline currents in a vehicle control solution until a stable response is achieved.
-
Compound Application: Perfuse the recording chamber with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).[6]
-
Data Acquisition and Analysis: Record the peak hERG tail current at each compound concentration. Normalize the current at each concentration to the baseline current and plot the percent inhibition against the compound concentration. Fit the data to the Hill equation to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for hERG channel assessment using whole-cell patch-clamp.
Logical Relationship of hERG Blockade to Cardiac Arrhythmia
Caption: The cascade from hERG channel inhibition to potential cardiac arrhythmia.
References
- 1. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. To probe the activation mechanism of the Delta opioid receptor by an agonist ADL5859 started from inactive conformation using molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADL-5859 - Wikipedia [en.wikipedia.org]
- 5. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Natural products modulating the hERG channel: heartaches and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Stereoselective Inhibition of the hERG1 Potassium Channel [frontiersin.org]
- 10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. hERG Assay | PPTX [slideshare.net]
Technical Support Center: CYP2D6 Inhibition by ADL-5859 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vitro inhibition of Cytochrome P450 2D6 (CYP2D6) by ADL-5859 hydrochloride. ADL-5859 is a selective and orally active δ-opioid receptor (DOR) agonist.[1][2][3] This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the known inhibitory potential of this compound on CYP2D6?
A1: In vitro studies have shown that this compound inhibits the activity of the drug-metabolizing enzyme CYP2D6 with a half-maximal inhibitory concentration (IC50) of 43 μM.[1]
Q2: What is the primary mechanism of action for ADL-5859?
A2: ADL-5859 is a novel, oral compound that selectively targets the Delta opioid receptor (DOR)[1][4]. It has been investigated for its potential in pain management[2].
Q3: Are there other known biological targets for this compound?
A3: Besides its primary target, the δ-opioid receptor, this compound has been shown to exhibit inhibitory activity on the hERG channel with an IC50 value of 78 μM.[1]
Q4: Where can I find general information on conducting CYP inhibition assays?
A4: Regulatory bodies like the FDA provide guidance documents on conducting in vitro drug-drug interaction studies.[5] These assays are crucial for evaluating the potential of a new drug to inhibit the metabolism of other drugs, which could lead to adverse effects.[5]
Quantitative Data Summary
The following table summarizes the known in vitro inhibitory data for this compound against CYP2D6.
| Compound | Enzyme | Inhibition Parameter | Value |
| This compound | CYP2D6 | IC50 | 43 μM[1] |
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent solvent concentration. Organic solvents like DMSO or methanol can inhibit CYP enzymes at higher concentrations.
-
Solution: Ensure the final concentration of organic solvents is low and consistent across all incubations, preferably less than 0.5% (v/v).[6]
-
-
Possible Cause: Instability of the test compound or reagents.
-
Solution: Prepare fresh solutions of this compound and the NADPH regenerating system for each experiment. Store stock solutions appropriately (-80°C for long-term).[1]
-
-
Possible Cause: Variation in protein concentration.
-
Solution: Use a consistent and low concentration of human liver microsomes (HLM) or recombinant CYP2D6 (e.g., ≤ 0.1 mg/mL) to minimize non-specific binding and inhibitor depletion.[6]
-
Issue 2: No inhibition observed at expected concentrations.
-
Possible Cause: Incorrect experimental setup.
-
Solution: Verify the concentrations of all components, including the substrate, microsomes, and the NADPH regenerating system. Ensure the incubation time is appropriate to measure the initial rate of the reaction.
-
-
Possible Cause: Poor solubility of this compound.
-
Solution: Check the solubility of the compound in the final incubation buffer. If solubility is an issue, a different solvent system may be required, but its effect on the enzyme must be validated.
-
Detailed Experimental Protocol (Example)
The following is a representative protocol for determining the IC50 value of a test compound for CYP2D6 inhibition using human liver microsomes.
1. Materials and Reagents:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, Glucose-6-Phosphate Dehydrogenase)[7]
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)[8]
-
Acetonitrile (for reaction termination)
-
Internal Standard for LC-MS/MS analysis
2. Procedure:
-
Prepare Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve the final desired concentrations for the assay.
-
Incubation Setup: In a 96-well plate, combine the phosphate buffer, human liver microsomes, and the CYP2D6 substrate (at a concentration near its Km).
-
Pre-incubation: Add the different concentrations of this compound to the wells. Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Incubation: Incubate for a specific duration (e.g., 10-30 minutes) at 37°C. The time should be within the linear range of metabolite formation.[7]
-
Terminate Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the formation of the substrate-specific metabolite.
9. Data Analysis:
-
Calculate the percentage of CYP2D6 activity remaining at each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visual Diagrams
Caption: Experimental workflow for determining the IC50 of ADL-5859 HCl on CYP2D6.
Caption: Mechanism of direct CYP2D6 inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ADL-5859 - Wikipedia [en.wikipedia.org]
- 3. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adl-5859 | C24H28N2O3 | CID 11417954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lnhlifesciences.org [lnhlifesciences.org]
- 6. bioivt.com [bioivt.com]
- 7. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Feasibility of In Vitro Assays in Combination with Biological Matrices to Screen for Endogenous CYP450 Phenotype Biomarkers Using an Untargeted Metabolomics Approach—A Proof of Concept Study [mdpi.com]
Technical Support Center: ADL-5859 Hydrochloride In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ADL-5859 hydrochloride in in vivo experiments. Our aim is to address potential discrepancies between expected and observed outcomes, particularly focusing on the compound's unique pharmacological profile.
Frequently Asked Questions (FAQs)
Q1: We are not observing the typical side effects associated with delta-opioid receptor (DOR) agonists, such as hyperlocomotion. Is our compound active?
A1: This is a known and significant characteristic of ADL-5859. Unlike prototypical DOR agonists such as SNC80, ADL-5859 does not induce hyperlocomotion in vivo.[1][2] This is thought to be due to its agonist-biased activity at the delta-opioid receptor.[1] The absence of this side effect is not an indicator of compound inactivity. You should verify its analgesic efficacy in your pain model to confirm its activity.
Q2: What are the expected analgesic effects of ADL-5859 in preclinical models?
A2: ADL-5859 has demonstrated significant dose-dependent analgesic effects in mouse models of both inflammatory and neuropathic pain.[1][2] Specifically, it has been shown to reverse mechanical allodynia in the Complete Freund's Adjuvant (CFA) model of inflammatory pain and the Spared Nerve Ligation (SNL) model of neuropathic pain.[1]
Q3: We are concerned about the potential for convulsions, as seen with other DOR agonists. What is the risk with ADL-5859?
A3: Preclinical studies have indicated that ADL-5859 is not a convulsant, which is a notable advantage over some other delta-opioid agonists.[3][4]
Q4: What is the known mechanism of action for ADL-5859's analgesic effects?
A4: ADL-5859 is a selective delta-opioid receptor agonist.[3][5] Its analgesic effects are primarily mediated by the activation of DORs, with a significant contribution from receptors located on peripheral Nav1.8-positive neurons.[1][2] The compound's unique profile, including the lack of hyperlocomotion, is attributed to agonist-biased signaling, which does not lead to in vivo receptor internalization.[1]
Q5: What were the outcomes of clinical trials involving ADL-5859?
A5: While Phase I clinical trials demonstrated that ADL-5859 was well-tolerated in healthy volunteers[1][6], subsequent Phase II studies for treating neuropathic pain associated with diabetic peripheral neuropathy and osteoarthritic pain did not meet their primary endpoints for pain reduction.[4][7][8] Consequently, further clinical development was terminated.[8] Researchers should be aware of these translational limitations.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Lack of Analgesic Effect | Suboptimal dosage, inappropriate pain model, or incorrect administration route. | 1. Verify Dosage : Ensure the administered dose is within the effective range reported in preclinical studies (e.g., optimal doses for inflammatory and neuropathic pain in mice).[1] 2. Confirm Model Validity : Ensure your pain model (e.g., CFA or SNL) is robust and that mechanical hypersensitivity is reliably established. 3. Check Administration Route : ADL-5859 is orally bioavailable.[2][3][9] If using other routes, pharmacokinetics may differ. For local effects, intraplantar injections have been used.[1] |
| Unexpected Locomotor Activity | Compound misidentification or contamination. | 1. Confirm Compound Identity : Verify the identity and purity of your ADL-5859 sample through analytical methods. 2. Review Experimental Conditions : Ensure that the observed activity is not due to other experimental variables or stressors. ADL-5859 itself has not been found to affect locomotor activity.[1] |
| Discrepancy with SNC80 Effects | Inherent pharmacological differences between the compounds. | This is expected. ADL-5859 and SNC80 have different in vivo profiles. SNC80 induces hyperlocomotion and receptor internalization, whereas ADL-5859 does not.[1] This highlights the biased agonism of ADL-5859. |
Quantitative Data Summary
Table 1: Comparative Effects of ADL-5859 and SNC80 on Locomotor Activity in Mice
| Compound | Dose | Effect on Locomotor Activity | Citation |
| ADL-5859 | Not specified | No significant effect | [1] |
| SNC80 | 5 mg/kg | Significant hyperlocomotion | [1] |
Table 2: Analgesic Efficacy of ADL-5859 in Preclinical Pain Models
| Pain Model | Species | Outcome | Citation |
| Complete Freund's Adjuvant (CFA) | Mouse | Reverses mechanical allodynia | [1][2] |
| Spared Nerve Ligation (SNL) | Mouse | Reverses mechanical allodynia | [1][2] |
Experimental Protocols
1. CFA-Induced Inflammatory Pain Model
-
Objective : To induce a state of inflammatory pain characterized by mechanical allodynia.
-
Procedure :
-
Anesthetize the animal (e.g., with isoflurane).
-
Inject a small volume (e.g., 20 µL) of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
-
Allow 24-48 hours for the inflammation and mechanical hypersensitivity to develop.
-
Measure baseline mechanical thresholds using von Frey filaments before drug administration.
-
Administer this compound orally at the desired dose.
-
Measure mechanical thresholds at set time points post-administration (e.g., 1, 2, 4 hours) to assess the analgesic effect.
-
2. Spared Nerve Ligation (SNL) Neuropathic Pain Model
-
Objective : To create a model of neuropathic pain through partial nerve injury.
-
Procedure :
-
Anesthetize the animal.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the tibial and common peroneal nerves.
-
Ligate and transect these two nerves, leaving the sural nerve intact.
-
Close the incision.
-
Allow several days for the neuropathic pain state to develop, characterized by mechanical allodynia in the paw's sural nerve territory.
-
Follow steps 4-6 from the CFA model protocol to assess the analgesic efficacy of ADL-5859.
-
Visualizations
Caption: Workflow for assessing the analgesic efficacy of ADL-5859.
Caption: ADL-5859 shows biased agonism, leading to analgesia without receptor internalization.
References
- 1. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADL-5859 - Wikipedia [en.wikipedia.org]
- 4. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. To probe the activation mechanism of the Delta opioid receptor by an agonist ADL5859 started from inactive conformation using molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adolor Corporation Initiates Phase 1 Multi-Dose Study Of Novel Delta Opioid Agonist For The Management Of Pain - BioSpace [biospace.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Targeting delta opioid receptors for pain treatment: drugs in phase I and II clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent, orally bioavailable delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (ADL5859) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: ADL-5859 Hydrochloride vs. SNC80 in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective delta-opioid receptor (DOR) agonists, ADL-5859 hydrochloride and SNC80, based on their performance in preclinical pain models. The information presented is intended to assist researchers in selecting the appropriate compound for their studies and to provide context for the development of novel analgesics.
Executive Summary
ADL-5859 and SNC80 are both potent DOR agonists with demonstrated efficacy in animal models of chronic pain.[1][2] However, they exhibit distinct pharmacological profiles, particularly concerning their side-effect profiles. ADL-5859 shows a favorable safety and tolerability profile, lacking the significant locomotor stimulation and pro-convulsant activity associated with SNC80.[1][3][4] This suggests that ADL-5859 may have a wider therapeutic window and represents a more promising candidate for clinical development.
Mechanism of Action
Both ADL-5859 and SNC80 exert their analgesic effects primarily through the activation of delta-opioid receptors, which are G-protein coupled receptors (GPCRs).[5][6] Upon agonist binding, the receptor couples to inhibitory G-proteins (Gi/Go), leading to a cascade of intracellular events that ultimately reduce neuronal excitability and nociceptive signaling.[6][7] This includes the inhibition of adenylyl cyclase, modulation of calcium and potassium ion channels, and regulation of neurotransmitter release.[6]
While both compounds target DORs, SNC80 has been noted for its tendency to induce receptor internalization, a process that can lead to rapid desensitization and tolerance.[1] In contrast, ADL-5859 is characterized as a biased agonist, showing reduced capacity to promote receptor internalization, which may contribute to its improved side-effect profile.[1]
Performance in Pain Models
ADL-5859 and SNC80 have been evaluated in various rodent models of inflammatory and neuropathic pain, two of the most common types of chronic pain.
Inflammatory Pain
In the Complete Freund's Adjuvant (CFA) model of inflammatory pain, both compounds have demonstrated the ability to reverse mechanical allodynia, a key symptom of this condition where non-painful stimuli are perceived as painful.[1][2] Dose-dependent anti-allodynic effects have been observed for both ADL-5859 and SNC80.[1] While SNC80 has shown efficacy in attenuating tactile allodynia in carrageenan-induced inflammation, its effects on thermal hyperalgesia in the same model have been inconsistent.[8][9][10]
Neuropathic Pain
In the Sciatic Nerve Ligation (SNL) model of neuropathic pain, both ADL-5859 and SNC80 have been shown to significantly reduce mechanical hypersensitivity.[1][2] The analgesic effects of both compounds in these chronic pain models are mediated by delta-opioid receptors, as their efficacy is abolished in DOR knockout mice.[1][2]
Quantitative Data Comparison
The following tables summarize the quantitative data on the efficacy and side-effect profiles of ADL-5859 and SNC80 from preclinical studies.
Table 1: Efficacy in Chronic Pain Models (Mechanical Allodynia)
| Compound | Pain Model | Animal Model | Route of Admin. | Optimal Dose Range | Maximal Efficacy (% Reversal of Allodynia) | Reference |
| ADL-5859 | CFA | Mouse | Oral | 30 - 100 mg/kg | ~80-90% | [1] |
| SNC80 | CFA | Mouse | Intraperitoneal | 5 - 10 mg/kg | ~100% | [1] |
| ADL-5859 | SNL | Mouse | Oral | 30 - 100 mg/kg | ~70-80% | [1] |
| SNC80 | SNL | Mouse | Intraperitoneal | 5 - 10 mg/kg | ~90-100% | [1] |
Table 2: Side Effect Profile Comparison
| Side Effect | ADL-5859 | SNC80 | Animal Model | Reference |
| Hyperlocomotion | No significant effect | Significant increase in locomotor activity | Mouse | [1] |
| Convulsions/Seizures | No convulsions observed at doses up to 300 mg/kg | Dose-dependent seizures observed at 9-32 mg/kg | Mouse | [3][4] |
| Receptor Internalization | Does not induce in vivo | Induces in vivo | Mouse | [1] |
Experimental Protocols
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
-
Induction: A single intraplantar injection of CFA is administered into the hind paw of the rodent. This induces a localized and persistent inflammatory response characterized by edema, mechanical allodynia, and thermal hyperalgesia.
-
Drug Administration: ADL-5859 or SNC80 is administered at various doses, typically via oral gavage or intraperitoneal injection, at a time point when the inflammatory pain is fully developed (e.g., 24-48 hours post-CFA).
-
Behavioral Testing: Mechanical allodynia is assessed using the von Frey test, and thermal hyperalgesia is measured using the Hargreaves test at specific time points after drug administration.
Neuropathic Pain Model: Sciatic Nerve Ligation (SNL)
-
Induction: Under anesthesia, the sciatic nerve of one hind limb is exposed, and a tight ligation of a portion of the nerve is performed. This procedure leads to the development of chronic neuropathic pain symptoms, including mechanical allodynia and thermal hyperalgesia, in the ipsilateral paw.
-
Drug Administration: Following a post-operative recovery period and confirmation of pain behaviors, ADL-5859 or SNC80 is administered.
-
Behavioral Testing: As with the CFA model, the von Frey and Hargreaves tests are used to assess the analgesic effects of the compounds on mechanical and thermal sensitivity.
Behavioral Assays
-
Von Frey Test (Mechanical Allodynia): This test measures the withdrawal threshold to a mechanical stimulus. Rodents are placed on an elevated mesh floor, and calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The filament that elicits a paw withdrawal response is recorded as the mechanical threshold.[11][12][13]
-
Hargreaves Test (Thermal Hyperalgesia): This test assesses the latency to withdraw from a thermal stimulus. A radiant heat source is focused on the plantar surface of the hind paw, and the time taken for the animal to withdraw its paw is measured.[14][15][16][17][18] A shorter withdrawal latency indicates thermal hyperalgesia.
Visualizations
Signaling Pathway of Delta-Opioid Receptor Agonists
Caption: Delta-opioid receptor signaling cascade.
Comparative Experimental Workflow
Caption: Workflow for preclinical pain studies.
Conclusion
Both ADL-5859 and SNC80 are effective analgesics in preclinical models of chronic inflammatory and neuropathic pain, acting through the delta-opioid receptor. However, the key differentiator lies in their side-effect profiles. ADL-5859's lack of significant locomotor stimulation and pro-convulsant activity, coupled with its reduced propensity for receptor internalization, positions it as a potentially safer and more tolerable therapeutic agent. These findings underscore the importance of developing biased DOR agonists like ADL-5859 for the future of pain management. Further research is warranted to fully elucidate the clinical potential of ADL-5859.
References
- 1. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor expression and signaling properties in the brain, and structural ligand motifs that contribute to delta opioid receptor agonist-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delta opioid receptors expressed in forebrain GABAergic neurons are responsible for SNC80-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Intrathecal SNC80, a Delta Receptor Ligand, on Nociceptive Threshold and Dorsal Horn Substance P Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of intrathecal SNC80, a delta receptor ligand, on nociceptive threshold and dorsal horn substance p release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. downstate.edu [downstate.edu]
- 12. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hargreaves Test-A Brief Overview | MolecularCloud [molecularcloud.org]
- 18. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
A Comparative Guide: ADL-5859 Hydrochloride vs. Traditional Opioids in Pain Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel delta-opioid receptor agonist, ADL-5859 hydrochloride, and traditional mu-opioid receptor agonists, such as morphine and fentanyl. The information presented is intended to assist researchers and drug development professionals in evaluating the potential of ADL-5859 as an alternative analgesic with a potentially improved safety profile. This comparison is based on available preclinical and clinical data, focusing on receptor binding affinity, functional activity, in vivo efficacy, and mechanism of action.
Executive Summary
ADL-5859 is a selective delta-opioid receptor (DOR) agonist that has been investigated for its analgesic properties.[1][2] Unlike traditional opioids such as morphine and fentanyl, which primarily exert their effects through the mu-opioid receptor (MOR), ADL-5859's targeted action on the DOR suggests a potential for effective pain relief with a reduced risk of the severe side effects commonly associated with traditional opioids, including respiratory depression, sedation, and euphoria.[1] Preclinical studies have demonstrated the analgesic efficacy of ADL-5859 in various pain models, and early clinical trials have explored its safety and efficacy in humans.[3][4] This guide will delve into the quantitative data supporting these claims and provide detailed experimental context.
Data Presentation: A Quantitative Comparison
The following tables summarize the key pharmacological parameters of this compound in comparison to the traditional opioids morphine and fentanyl.
Table 1: Opioid Receptor Binding Affinity (Ki, nM)
| Compound | δ-Opioid Receptor (DOR) | μ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | Selectivity (MOR/DOR) |
| ADL-5859 | 0.84[5][6] | >1000[6] | >1000[6] | >1190 |
| Morphine | 243 | 1.17 - 4.6 | 350 | ~0.005 - 0.019 |
| Fentanyl | 13.6 | 1.35[7] | 1430 | ~0.1 |
Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Functional Activity (EC50, nM) in cAMP Assay
| Compound | δ-Opioid Receptor (DOR) | μ-Opioid Receptor (MOR) |
| ADL-5859 | 20[5][8] | - |
| Morphine | - | 40 - 100 |
| Fentanyl | - | 0.1 - 10 |
EC50 represents the concentration of a drug that gives half-maximal response.
Table 3: In Vivo Analgesic Efficacy (ED50, mg/kg)
| Compound | Hot Plate Test (Thermal Pain) | Von Frey Test (Mechanical Allodynia) |
| ADL-5859 | Not widely reported | Effective in inflammatory and neuropathic pain models[3] |
| Morphine | ~5 - 10 (s.c., mice) | Effective in various models |
| Fentanyl | 0.08 (s.c., mice)[9] | Effective in various models |
ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population.
Table 4: Side Effect Profile Comparison
| Side Effect | ADL-5859 (from clinical trials) | Traditional Opioids (Morphine, Fentanyl) |
| Respiratory Depression | Not reported as a significant adverse event.[1] | Major dose-limiting side effect. |
| Sedation | Reported, but generally mild to moderate. | Common and can be significant. |
| Euphoria/Addiction Potential | Lower potential due to DOR selectivity.[1] | High potential for abuse and addiction. |
| Constipation | May occur, but potentially less severe. | Very common and often severe. |
| Nausea and Vomiting | Reported in clinical trials.[4] | Common side effects. |
| Convulsant Activity | Did not appear to be a convulsant in preclinical studies.[1] | Some opioids can have pro-convulsant effects. |
Experimental Protocols
Radioligand Displacement Assay for Opioid Receptor Binding
Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human opioid receptor subtype of interest (DOR, MOR, or KOR).
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor is used (e.g., [³H]DPDPE for DOR, [³H]DAMGO for MOR, [³H]U-69,593 for KOR).
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Induced cAMP Accumulation Assay
Objective: To measure the functional activity (EC50) of an opioid agonist in inhibiting adenylyl cyclase.
Methodology:
-
Cell Culture: Cells expressing the opioid receptor of interest are cultured in appropriate media.
-
Assay Preparation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).
-
Agonist Treatment: Cells are then treated with varying concentrations of the test opioid agonist.
-
Adenylyl Cyclase Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to stimulate cAMP production.
-
cAMP Measurement: The intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or reporter gene assays.
-
Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibition of forskolin-stimulated cAMP accumulation is determined as the EC50 value.
Hot Plate Analgesia Test
Objective: To assess the analgesic effect of a compound against a thermal pain stimulus.
Methodology:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.[10]
-
Animal Acclimation: Animals (typically mice or rats) are acclimated to the testing room and the apparatus before the experiment.[11]
-
Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal before drug administration.[10][11]
-
Drug Administration: The test compound is administered via the desired route (e.g., oral, subcutaneous).
-
Post-Treatment Measurement: At various time points after drug administration, the latency to the nociceptive response on the hot plate is measured again. A cut-off time is set to prevent tissue damage.[12]
-
Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE) calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50 is the dose that produces a 50% MPE.
Von Frey Filament Test for Mechanical Allodynia
Objective: To measure the mechanical sensitivity of an animal, often in models of neuropathic or inflammatory pain.
Methodology:
-
Apparatus: A set of calibrated von Frey filaments of varying stiffness is used.[13][14][15]
-
Animal Acclimation: Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate.[13][14]
-
Filament Application: The von Frey filaments are applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.[13][14]
-
Response Threshold Determination: The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. The test begins with a filament in the middle of the range. If the animal withdraws its paw, a weaker filament is used next. If there is no response, a stronger filament is used. This continues until a pattern of responses is established.[14]
-
Data Analysis: The 50% paw withdrawal threshold is calculated using a formula based on the pattern of responses, providing a quantitative measure of mechanical sensitivity.[13]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by the activation of delta-opioid and mu-opioid receptors.
Caption: Signaling pathway of the delta-opioid receptor activated by ADL-5859.
Caption: Signaling pathway of the mu-opioid receptor activated by traditional opioids.
Experimental Workflow
Caption: General experimental workflow for preclinical and clinical evaluation.
Conclusion
The data presented in this guide highlight the distinct pharmacological profile of this compound as a selective delta-opioid receptor agonist compared to traditional mu-opioid receptor agonists. Its high selectivity for the DOR, coupled with evidence of analgesic efficacy in preclinical models and a potentially more favorable side effect profile in early clinical studies, suggests that ADL-5859 and other selective DOR agonists represent a promising avenue for the development of novel analgesics. Further research, including larger and more definitive clinical trials, is warranted to fully elucidate the therapeutic potential and safety of this class of compounds in the management of various pain states.
References
- 1. ADL-5859 - Wikipedia [en.wikipedia.org]
- 2. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meddatax.com [meddatax.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synergistic antidepressant-like effects between a kappa opioid antagonist (LY2444296) and a delta opioid agonist (ADL5859) in the mouse forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Fentanyl-related substances elicit antinociception and hyperlocomotion in mice via opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. jcdr.net [jcdr.net]
- 13. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 14. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
A Comparative Analysis of ADL-5859 Hydrochloride and Morphine for the Treatment of Neuropathic Pain
A detailed guide for researchers and drug development professionals on the efficacy, mechanisms of action, and safety profiles of the delta-opioid agonist ADL-5859 hydrochloride versus the classical mu-opioid agonist morphine in the context of neuropathic pain.
This guide provides a comprehensive comparison of this compound and morphine, two opioid receptor agonists with distinct pharmacological profiles, for the management of neuropathic pain. The information presented is based on available preclinical and clinical data to assist researchers, scientists, and drug development professionals in understanding the potential and limitations of these compounds.
Executive Summary
Neuropathic pain remains a significant clinical challenge with a substantial need for more effective and safer analgesics. While morphine, a mu-opioid receptor (MOR) agonist, has been a cornerstone of pain management, its efficacy in neuropathic pain is often limited and accompanied by a range of undesirable side effects, including the paradoxical phenomenon of opioid-induced hyperalgesia. This compound, a selective delta-opioid receptor (DOR) agonist, has been investigated as a potential alternative with a different mechanism of action that could offer a better therapeutic window.
This guide reveals that while preclinical studies demonstrated the potential of ADL-5859 in animal models of neuropathic pain, clinical evidence did not support its efficacy in patients with diabetic peripheral neuropathy. In contrast, morphine's clinical utility in neuropathic pain is modest and supported by low-quality evidence, with preclinical data suggesting it may even exacerbate chronic pain states.
Mechanism of Action
The distinct mechanisms of action of ADL-5859 and morphine underpin their different pharmacological effects.
This compound: As a selective delta-opioid receptor agonist, ADL-5859 primarily targets DORs, which are G-protein coupled receptors. In the context of neuropathic pain, its analgesic effect is thought to be mediated mainly through the activation of peripheral DORs located on Nav1.8-expressing sensory neurons.[1] This peripheral action is a key differentiator from traditional opioids.
Morphine: Morphine exerts its analgesic effects by acting as an agonist at mu-opioid receptors, which are also G-protein coupled receptors, located throughout the central and peripheral nervous systems.[2] Its action in the central nervous system is critical for its analgesic properties but also contributes to its significant side-effect profile.
Preclinical Efficacy and Experimental Data
Preclinical studies in rodent models of neuropathic pain have provided the primary evidence for the analgesic potential of ADL-5859.
Animal Models of Neuropathic Pain
The most common preclinical model used to evaluate these compounds is the sciatic nerve ligation model , which mimics peripheral nerve injury-induced neuropathic pain. This typically involves the tight ligation of the sciatic nerve in one hind paw of a rodent, leading to the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat).
Experimental Protocol: Sciatic Nerve Ligation and Behavioral Testing
-
Animal Model: Male C57BL6/J mice are commonly used.
-
Surgical Procedure: Under anesthesia, the sciatic nerve of one leg is exposed and a tight ligation is made around it. Sham-operated animals undergo the same procedure without nerve ligation.
-
Behavioral Assay (Mechanical Allodynia): Mechanical sensitivity is assessed using von Frey filaments of varying forces applied to the plantar surface of the hind paw. The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined. A lower threshold in the ligated paw compared to the contralateral paw or sham-operated animals indicates mechanical allodynia.
-
Drug Administration: ADL-5859 or morphine is typically administered orally or via injection.
-
Data Analysis: The paw withdrawal thresholds are measured at different time points after drug administration and compared between treatment groups.
Preclinical Data Summary
| Compound | Animal Model | Key Findings | Reference |
| ADL-5859 | Sciatic Nerve Ligation (Mouse) | - Dose-dependently reversed mechanical allodynia. - Efficacy was abolished in delta-opioid receptor knockout mice, confirming its mechanism of action. - Did not induce hyperlocomotion, a side effect associated with other delta-opioid agonists. | [1] |
| Morphine | Various Neuropathic Pain Models (Rat) | - Can paradoxically prolong neuropathic pain by amplifying spinal NLRP3 inflammasome activation. - May induce hyperalgesia and allodynia with chronic administration. |
Clinical Efficacy and Safety
The clinical development of ADL-5859 for neuropathic pain did not yield positive results, which stands in contrast to the limited but established use of morphine for this indication.
This compound: Phase 2 Clinical Trial in Diabetic Peripheral Neuropathy
A Phase 2a, randomized, double-blind, placebo- and active-controlled study (NCT00603265) was conducted to evaluate the efficacy and safety of ADL-5859 in patients with neuropathic pain associated with diabetic peripheral neuropathy.[3][4]
Study Design:
-
Participants: 226 patients with painful diabetic peripheral neuropathy.[3]
-
Treatment Arms:
-
ADL-5859 (100 mg, twice daily)
-
Duloxetine (60 mg, once daily - active comparator)
-
Placebo
-
-
Primary Outcome: Change from baseline in the Numeric Pain Rating Scale (NPRS) score at week 4.
Results: Top-line results from this study, as announced by Adolor Corporation, indicated that there was no statistically significant difference between ADL-5859 and placebo on the primary outcome measure.[3]
Morphine: Clinical Evidence in Neuropathic Pain
The use of morphine for chronic neuropathic pain is supported by limited and generally low-quality evidence from systematic reviews of clinical trials.[2]
Key Findings from Cochrane Reviews:
-
Morphine may provide a moderate level of pain relief for some individuals with neuropathic pain.
-
Common opioid-related side effects, such as constipation, nausea, and drowsiness, are frequently reported.
Signaling Pathways
The intracellular signaling cascades activated by ADL-5859 and morphine are distinct and contribute to their different pharmacological profiles.
ADL-5859 (Delta-Opioid Receptor) Signaling Pathway
References
A Comparative Guide to the Efficacy of ADL-5859 Hydrochloride and Other Delta-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of ADL-5859 hydrochloride with other selective delta-opioid receptor (DOR) agonists. The information presented is based on preclinical and clinical data, with a focus on quantitative comparisons and detailed experimental methodologies to assist in research and development.
Executive Summary
ADL-5859 is a potent and selective delta-opioid receptor agonist that has been investigated for its analgesic properties. Preclinical studies demonstrate its efficacy in animal models of inflammatory and neuropathic pain, comparable in some respects to the prototypical DOR agonist SNC80. A distinguishing feature of ADL-5859 is its apparent biased agonism; unlike SNC80, it does not appear to induce hyperlocomotion or significant DOR internalization in vivo, suggesting a potentially more favorable side-effect profile. However, in a Phase 2 clinical trial for painful diabetic peripheral neuropathy, ADL-5859 did not demonstrate a statistically significant improvement in pain scores compared to placebo. This guide will delve into the available data to provide a comprehensive comparison.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data for ADL-5859 and other relevant DOR agonists.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Assay | Cell Line/Tissue | Reference |
| ADL-5859 | δ-Opioid | 0.84 | 20 | GTPγS | CHO cells expressing human DOR | [Le Bourdonnec et al., 2008] |
| SNC80 | δ-Opioid | 9.4 | 52.8 | Ca2+ mobilization | HEK293 cells co-expressing μ-δ heteromers | [Gomes et al., 2013] |
| SNC80 | δ-Opioid | - | 9.2 | cAMP inhibition | HEK293 cells expressing human DOR | [Knapp et al., 1996] |
| DPDPE | δ-Opioid | - | - | Various | Various | [Various] |
| Deltorphin II | δ-Opioid | - | - | Various | Various | [Various] |
Table 2: In Vivo Analgesic Potency in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain (Mouse)
| Compound | Administration | Peak Analgesic Effect (Dose, mg/kg) | Antiallodynic Effect (% MPE) | Time to Peak Effect (min) | Reference |
| ADL-5859 | Oral | 30-100 | Significant reversal of mechanical allodynia | 60-120 | [Nozaki et al., 2012] |
| ADL5747 | Oral | 30-100 | Significant reversal of mechanical allodynia | 60-120 | [Nozaki et al., 2012] |
| SNC80 | Intraperitoneal | 5 | Full reversal of mechanical allodynia | 45 | [Nozaki et al., 2012] |
MPE: Maximum Possible Effect
Table 3: In Vivo Analgesic Potency in the Spared Nerve Injury (SNI) Model of Neuropathic Pain (Mouse)
| Compound | Administration | Peak Analgesic Effect (Dose, mg/kg) | Antiallodynic Effect (% MPE) | Time to Peak Effect (min) | Reference |
| ADL-5859 | Oral | 30 | Full reversal of mechanical allodynia | 60 | [Nozaki et al., 2012] |
| ADL5747 | Oral | 30 | Full reversal of mechanical allodynia | 60 | [Nozaki et al., 2012] |
| SNC80 | Intraperitoneal | 10 | Significant reversal of mechanical allodynia | 45 | [Nozaki et al., 2012] |
Table 4: Phase 2 Clinical Trial Results for ADL-5859 in Diabetic Peripheral Neuropathy (NCT00603265)
| Outcome Measure | ADL-5859 (100 mg BID) | Placebo | p-value |
| Change from Baseline in Weekly Mean NPRS Score at Week 4 | -1.7 | -1.5 | 0.449 |
NPRS: Numeric Pain Rating Scale. A negative value indicates a reduction in pain.
Experimental Protocols
Radioligand Binding Assay (for Ki determination)
This protocol is a generalized procedure based on common practices for determining the binding affinity of a compound to the delta-opioid receptor.
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human delta-opioid receptor. Cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Assay Components: The assay mixture typically contains the cell membranes, a radiolabeled DOR-selective ligand (e.g., [³H]-Naltrindole or [³H]-DPDPE), and varying concentrations of the unlabeled test compound (e.g., ADL-5859).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay (for EC50 determination)
This assay measures the G-protein activation following receptor agonism.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from cells expressing the DOR.
-
Assay Components: The reaction mixture includes the cell membranes, varying concentrations of the agonist (e.g., ADL-5859), GDP, and [³⁵S]GTPγS in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Incubation: The reaction is initiated by the addition of the membranes and incubated at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. The agonist-stimulated binding is calculated, and the data are plotted against the agonist concentration to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).
In Vivo Assessment of Mechanical Allodynia (Von Frey Test)
This test is used to assess the analgesic efficacy of compounds in animal models of pain.
-
Animal Acclimatization: Rodents (mice or rats) are placed in individual compartments on an elevated mesh floor and allowed to acclimatize to the testing environment.
-
Application of Von Frey Filaments: A series of calibrated von Frey filaments, which exert a known force when bent, are applied to the plantar surface of the animal's paw.
-
Up-Down Method: The "up-down" method is often used to determine the 50% paw withdrawal threshold. The testing starts with a filament in the middle of the force range. If the animal withdraws its paw, a weaker filament is used next. If there is no response, a stronger filament is used. This continues for a set number of applications after the first response.
-
Data Analysis: The pattern of responses is used to calculate the 50% paw withdrawal threshold, which is a measure of mechanical sensitivity. An increase in the withdrawal threshold following drug administration indicates an analgesic effect.
Mandatory Visualizations
Caption: Simplified signaling pathway of a DOR agonist leading to analgesia.
Caption: Experimental workflow for the Von Frey test to assess analgesic efficacy.
Caption: Logical relationship illustrating the biased agonism of ADL-5859 compared to SNC80.
A Comparative Analysis of ADL-5859 Hydrochloride's Analgesic Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic effects of ADL-5859 hydrochloride, a novel delta-opioid receptor agonist, with other alternatives. The information presented is supported by preclinical experimental data to validate its analgesic potential and to delineate its mechanism of action.
This compound is an orally bioavailable, selective delta-opioid receptor agonist that was investigated for the management of pain.[1][2] Unlike traditional mu-opioid agonists, which are associated with significant side effects such as respiratory depression, sedation, and euphoria, delta-opioid agonists like ADL-5859 were explored as a potentially safer therapeutic option.[3] Preclinical studies demonstrated its efficacy in animal models of inflammatory and neuropathic pain.[4][5] However, the compound's clinical development was terminated as it did not meet its primary endpoint for pain reduction in Phase II clinical trials.[2]
Comparative Analgesic Efficacy in Preclinical Models
ADL-5859 has been evaluated in various preclinical pain models, often in comparison to the prototypical delta-opioid agonist, SNC80. These studies provide valuable insights into its relative potency and efficacy.
| Compound | Pain Model | Key Findings |
| ADL-5859 | Complete Freund's Adjuvant (CFA)-induced inflammatory pain (mice) | Significantly reduced mechanical allodynia.[4][6] |
| Sciatic Nerve Ligation (SNL)-induced neuropathic pain (mice) | Efficiently reversed mechanical allodynia.[4][6] | |
| SNC80 | Complete Freund's Adjuvant (CFA)-induced inflammatory pain (mice) | Fully reversed mechanical allodynia.[6] |
| Sciatic Nerve Ligation (SNL)-induced neuropathic pain (mice) | Significantly attenuated mechanical allodynia.[6] | |
| Carrageenan-induced inflammatory pain (rats) | Dose-dependently reversed tactile allodynia.[1] | |
| Formalin-induced pain (rats) | Reduced paw flinching in both early and late phases.[1] | |
| Traditional Opioids (e.g., Morphine) | Various pain models | Potent analgesia but with significant side effects (respiratory depression, tolerance, etc.).[7] |
| Non-Opioid Analgesics (e.g., NSAIDs, Gabapentinoids) | Various pain models | Effective for mild to moderate pain and neuropathic pain, with different side effect profiles.[8][9][10] |
Mechanism of Action: Delta-Opioid Receptor Signaling
ADL-5859 exerts its analgesic effects by selectively activating the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR).[1][8] The activation of DOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive transmission.
References
- 1. Effects of Intrathecal SNC80, a Delta Receptor Ligand, on Nociceptive Threshold and Dorsal Horn Substance P Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting delta opioid receptors for pain treatment: drugs in phase I and II clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihyperalgesic effects of δ opioid agonists in a rat model of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the Delta Opioid Receptor Agonist SNC80 on Pain-Related Depression of Intracranial Self-Stimulation (ICSS) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Potent, orally bioavailable delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (ADL5859) - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Cross-Tolerance Between ADL-5859 and Morphine: A Comparative Analysis
ADL-5859 is a selective agonist for the delta-opioid receptor and has been investigated for its potential in pain management.[1][2][3] Unlike traditional opioids such as morphine, which primarily activate the mu-opioid receptor, ADL-5859's selectivity for the delta receptor suggests it may offer a different side-effect profile, including a lower potential for respiratory depression, sedation, and euphoria.[2] Morphine, a potent analgesic, is well-known for the rapid development of tolerance, leading to a decreased analgesic effect with repeated administration.[4][5][6]
The key finding from studies on opioid receptor cross-tolerance is that tolerance to mu-opioid agonists like morphine does not typically extend to delta-opioid agonists.[7][8] This lack of cross-tolerance is attributed to the distinct signaling pathways and cellular adaptations that occur following chronic activation of mu versus delta-opioid receptors.
Experimental Data Summary
While a head-to-head cross-tolerance study between ADL-5859 and morphine is not available, the following tables summarize the typical analgesic effects of ADL-5859 and the general findings on cross-tolerance between mu- and delta-opioid agonists from preclinical studies.
Table 1: Analgesic Effects of ADL-5859 in Preclinical Pain Models
| Pain Model | Species | Administration Route | Dose Range | Observed Analgesic Effect |
| Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Mouse | Oral | 10 - 30 mg/kg | Significant reduction in mechanical allodynia[9][10] |
| Sciatic nerve ligation (SNL)-induced neuropathic pain | Mouse | Oral | 10 - 30 mg/kg | Significant reduction in mechanical allodynia[9][10] |
Table 2: Summary of Cross-Tolerance Findings Between Mu- and Delta-Opioid Agonists
| Tolerant Agonist (Receptor) | Challenge Agonist (Receptor) | Cross-Tolerance Observed | Key Findings |
| Morphine (Mu) | Selective Delta-Opioid Agonists (Delta) | No | Morphine-tolerant animals do not show a diminished analgesic response to delta-opioid agonists.[7][8] |
| Selective Delta-Opioid Agonists (Delta) | Morphine (Mu) | No | Animals tolerant to delta-opioid agonists do not exhibit tolerance to the analgesic effects of morphine. |
Experimental Protocols
The following are detailed methodologies for key experiments typically used in cross-tolerance studies.
Morphine Tolerance Induction
A common method to induce morphine tolerance in rodents is the repeated administration of morphine. For example, mice can be implanted subcutaneously with a 75 mg morphine pellet.[5] Tolerance is typically assessed 72 hours after implantation by measuring the analgesic response to a challenge dose of morphine using a tail-flick or hot-plate test. A significant decrease in the analgesic effect compared to non-tolerant animals indicates the development of tolerance.
Assessment of Analgesic Effects (Tail-Flick Test)
The tail-flick test is a standard method for measuring the analgesic effects of opioids. A rodent's tail is exposed to a radiant heat source, and the latency to flick the tail away from the heat is measured. A longer latency indicates a greater analgesic effect. To assess cross-tolerance, morphine-tolerant animals are administered a delta-opioid agonist like ADL-5859, and the tail-flick latency is measured. The absence of a rightward shift in the dose-response curve for the delta-opioid agonist in morphine-tolerant animals compared to control animals would indicate a lack of cross-tolerance.
Visualizing the Mechanisms
The distinct signaling pathways of mu- and delta-opioid receptors are central to understanding their lack of cross-tolerance.
Caption: Simplified signaling pathways for Morphine (mu-opioid) and ADL-5859 (delta-opioid).
References
- 1. academic.oup.com [academic.oup.com]
- 2. ADL-5859 - Wikipedia [en.wikipedia.org]
- 3. Potent, orally bioavailable delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (ADL5859) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morphine - Wikipedia [en.wikipedia.org]
- 5. Differential analgesic cross-tolerance to morphine between lipophilic and hydrophilic narcotic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tolerance and cross-tolerance to morphine-like stimulus effects of mu opioids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute cross-tolerance to opioids in heroin delta-opioid-responding Swiss Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-tolerance between mu opioid and alpha-2 adrenergic receptors, but not between mu and delta opioid receptors in the spinal cord of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of ADL-5859 Hydrochloride and Mu-Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of the selective delta-opioid receptor agonist ADL-5859 hydrochloride and traditional mu-opioid receptor agonists. The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating the therapeutic potential and safety of these compounds.
Executive Summary
ADL-5859 is a selective delta-opioid receptor (DOR) agonist that has been investigated for its analgesic properties.[1] Unlike traditional mu-opioid receptor (MOR) agonists, such as morphine, which are the cornerstone of pain management, ADL-5859 exhibits a distinct side effect profile. This difference is primarily attributed to its receptor selectivity and the downstream signaling pathways it activates. Notably, preclinical studies suggest that ADL-5859 may offer a safer alternative by avoiding some of the most severe adverse effects associated with mu-opioid agonists, including respiratory depression and significant motor disturbances.
Comparative Side Effect Profile
The following table summarizes the key differences in the side effect profiles of this compound and prototypical mu-opioid agonists based on available preclinical data.
| Side Effect | This compound | Mu-Opioid Agonists (e.g., Morphine) | Supporting Evidence |
| Respiratory Depression | Not observed at analgesic doses.[2] | A primary and potentially fatal side effect.[3][4][5] | Studies in animal models show that delta-opioid agonists do not produce the significant respiratory depression characteristic of mu-opioid agonists.[2] |
| Gastrointestinal Effects (Constipation) | Reduced compared to mu-opioid agonists. | A very common and often dose-limiting side effect.[6][7] | While delta-opioid receptors are present in the gut, their activation appears to have a less pronounced effect on gastrointestinal transit compared to mu-opioid receptor activation.[7][8] |
| Locomotor Activity | Does not induce hyperlocomotion.[9][10] | Can induce hyperlocomotion or sedation depending on the dose and species.[9] | In mouse models, ADL-5859 did not increase locomotor activity, unlike the prototypical delta-agonist SNC80 and mu-opioid agonists.[9][10] |
| Abuse Liability/Addiction Potential | Lower potential compared to mu-opioid agonists. | High potential for abuse and addiction. | The euphoric effects driving addiction are primarily mediated by mu-opioid receptors. |
| Sedation | Minimal sedative effects. | A common side effect. | Preclinical studies with ADL-5859 have not reported significant sedative effects. |
Experimental Protocols
Locomotor Activity Assessment in Mice
Objective: To evaluate the effect of a test compound on spontaneous locomotor activity.
Methodology:
-
Animals: Male CD-1 or C57BL/6 mice are commonly used.
-
Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure horizontal and vertical movement.
-
Procedure:
-
Mice are habituated to the testing room for at least 1 hour before the experiment.
-
Each mouse is placed individually into an open-field arena and allowed to acclimate for a set period (e.g., 30 minutes).
-
Following acclimation, mice are administered the test compound (e.g., ADL-5859, morphine, or vehicle) via a specified route (e.g., intraperitoneal or oral).
-
Locomotor activity is then recorded for a defined period (e.g., 60-90 minutes).
-
Data is collected in time bins (e.g., 5-minute intervals) to analyze the time course of the drug's effect.
-
-
Data Analysis: Total distance traveled, number of horizontal and vertical beam breaks are compared between treatment groups using statistical methods such as ANOVA.[9]
Respiratory Depression Assessment in Mice
Objective: To measure the impact of a test compound on respiratory function.
Methodology:
-
Animals: Male CD-1 mice are frequently used.
-
Apparatus: Whole-body plethysmography chambers that measure changes in pressure associated with breathing to determine respiratory rate and tidal volume.
-
Procedure:
-
Mice are acclimated to the plethysmography chambers before the experiment.
-
Baseline respiratory parameters are recorded for a set period.
-
The test compound is administered, and the mice are returned to the chambers.
-
Respiratory parameters (frequency, tidal volume, minute ventilation) are continuously monitored for a defined duration.
-
-
Data Analysis: Changes in respiratory parameters from baseline are calculated and compared between drug-treated and vehicle-treated groups. A significant decrease in minute ventilation is indicative of respiratory depression.[3]
Signaling Pathways
The differential side effect profiles of ADL-5859 and mu-opioid agonists can be attributed to their distinct mechanisms of action at the molecular level.
ADL-5859 (Delta-Opioid Receptor) Signaling Pathway
ADL-5859 selectively activates the delta-opioid receptor, a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).[11] This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in analgesia.[8][12] The signaling pathway is generally considered to be less associated with the recruitment of β-arrestin, a protein implicated in some of the adverse effects of opioid signaling.
Caption: Signaling pathway of ADL-5859 via the delta-opioid receptor.
Mu-Opioid Agonist Signaling Pathway
Mu-opioid agonists also activate Gi/o-coupled receptors, leading to analgesia through similar mechanisms as DOR activation.[13] However, MOR activation also strongly recruits β-arrestin-2.[14][15][16] The β-arrestin pathway is believed to mediate many of the undesirable side effects of mu-opioid agonists, including respiratory depression and constipation, and contributes to the development of tolerance.[15][17][18]
Caption: Dual signaling pathways of mu-opioid agonists.
Conclusion
The selective delta-opioid receptor agonist this compound presents a promising alternative to traditional mu-opioid agonists, with a preclinical side effect profile that suggests a significantly improved safety margin. Its lack of respiratory depression and hyperlocomotion, coupled with a potentially lower risk of constipation and abuse, warrants further investigation. Understanding the distinct signaling pathways activated by delta and mu-opioid receptors is crucial for the rational design of safer and more effective analgesics. The experimental protocols outlined in this guide provide a framework for the continued evaluation of novel analgesic compounds.
References
- 1. Potent, orally bioavailable delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (ADL5859) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Averting Opioid-induced Respiratory Depression without Affecting Analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Frontiers | Opioids, sleep, analgesia and respiratory depression: Their convergence on Mu (μ)-opioid receptors in the parabrachial area [frontiersin.org]
- 6. Opioids in Gastroenterology: Treating Adverse Effects and Creating Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid receptors in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 12. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Comparative Guide to the Biased Agonism of ADL-5859 Hydrochloride at the Delta-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ADL-5859 hydrochloride's functional activity at the delta-opioid receptor (δOR) relative to other standard agonists. The focus is on its biased agonism, favoring G protein signaling over β-arrestin recruitment, a characteristic with significant implications for therapeutic development. The information presented is supported by experimental data and includes detailed methodologies for key assays.
Introduction to Biased Agonism at the Delta-Opioid Receptor
The δOR, a G protein-coupled receptor (GPCR), is a promising therapeutic target for chronic pain and mood disorders.[1][2] Unlike µ-opioid receptor agonists, δOR agonists have a lower risk of abuse and respiratory depression.[1] However, the clinical development of some δOR agonists has been hampered by side effects such as seizures, which have been linked to the recruitment of β-arrestin.[3]
Biased agonism describes the ability of a ligand to selectively activate one signaling pathway over another downstream of the same receptor. For the δOR, agonists can activate the desired therapeutic G protein signaling pathway (leading to analgesia) while avoiding or minimizing the engagement of the β-arrestin pathway, which is associated with receptor desensitization, internalization, and potential adverse effects.[3][4] ADL-5859 is a novel, orally bioavailable δOR agonist that demonstrates such a G protein bias.[1][5][6]
Comparative Analysis of In Vitro Functional Activity
ADL-5859 acts as a G protein-biased agonist at the δOR.[1][7] Its functional profile is often compared with the prototypical non-peptidic δOR agonist SNC80, which acts as a more balanced agonist, and endogenous ligands like Leu-enkephalin.[1][8] The following table summarizes the quantitative data from functional assays assessing G protein activation and β-arrestin 2 recruitment.
| Compound | G Protein Activation (Gαi1 Dissociation) | β-arrestin 2 Recruitment | Bias Factor (vs. SNC80) |
| EC₅₀ (nM) | Eₘₐₓ (%) | EC₅₀ (nM) | |
| ADL-5859 | 1.8 | 100 | 240 |
| SNC80 | 1.5 | 100 | 21 |
| Leu-enkephalin | 3.2 | 100 | 110 |
| ADL06 | 1.5 | 100 | >10,000 |
Data compiled from recent cryo-EM structural and functional studies.[1][9] Eₘₐₓ is normalized relative to a reference agonist. Bias factor is calculated relative to SNC80, with values >1 indicating a bias towards G protein signaling.
As the data indicates, ADL-5859 is potent and efficacious in activating the G protein pathway, comparable to SNC80 and Leu-enkephalin. However, its potency and maximal efficacy for β-arrestin 2 recruitment are significantly lower than that of SNC80. This demonstrates a clear bias towards the G protein signaling cascade. A derivative, ADL06, shows an even more pronounced bias, with minimal β-arrestin 2 recruitment.[1]
Signaling Pathway Diagrams
The following diagrams illustrate the concept of biased agonism at the delta-opioid receptor.
Caption: Comparison of signaling pathways for balanced vs. biased agonists.
In Vivo Consequences of Biased Agonism
The in vitro G protein bias of ADL-5859 translates to a distinct in vivo pharmacological profile compared to the non-biased agonist SNC80. While both compounds produce analgesia in chronic pain models, ADL-5859 avoids typical δOR-mediated side effects.[10][11]
| In Vivo Effect | ADL-5859 / ADL5747 | SNC80 |
| Analgesia (Chronic Pain) | Effective | Effective |
| Hyperlocomotion | Not Induced | Induced |
| Receptor Internalization | Not Induced | Induced |
Data sourced from in vivo studies in mice.[8][10][11]
These findings suggest that the analgesic effects of δOR activation are mediated by the G protein pathway, while side effects like hyperlocomotion and processes like receptor internalization are driven by β-arrestin recruitment.[8][10] The biased agonism of ADL-5859 successfully separates these effects.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for the key functional assays used to determine agonist bias.
G Protein Activation Assay (Gαi1-Gγ9 Dissociation)
This assay quantifies the activation of the Gαi heterotrimer by measuring the dissociation of the Gαi1 and Gγ9 subunits, typically using Bioluminescence Resonance Energy Transfer (BRET).
Principle: The Gαi1 subunit is fused to a BRET donor (e.g., Renilla luciferase, Rluc) and the Gγ9 subunit is fused to a BRET acceptor (e.g., YFP). In the inactive state, the subunits are in close proximity, allowing for energy transfer. Upon receptor activation by an agonist, the G protein dissociates, leading to a decrease in the BRET signal.
High-Level Protocol:
-
Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding for the δ-opioid receptor, Gαi1-Rluc, and YFP-Gγ9.
-
Cell Plating: Transfected cells are plated into 96-well microplates.
-
Assay: The BRET substrate (e.g., coelenterazine h) is added to the cells.
-
Agonist Stimulation: A dose-response curve is generated by adding varying concentrations of the test compound (e.g., ADL-5859).
-
Signal Detection: The luminescence signals from both the donor and acceptor are measured simultaneously using a plate reader. The BRET ratio (Acceptor/Donor) is calculated.
-
Data Analysis: The change in the BRET ratio is plotted against the agonist concentration to determine EC₅₀ and Eₘₐₓ values.
β-Arrestin 2 Recruitment Assay
This assay measures the recruitment of β-arrestin 2 to the activated δOR, a key step in receptor desensitization and internalization. Common platforms include PathHunter® (enzyme fragment complementation) and HTRF® (Homogeneous Time-Resolved Fluorescence).
Caption: Workflow for a PathHunter® β-arrestin 2 recruitment assay.
Detailed Protocol (based on PathHunter® technology):
-
Cell Handling: Use a stable cell line co-expressing the δ-opioid receptor fused to a small enzyme fragment (ProLink™, PK) and β-arrestin 2 fused to the larger, complementing enzyme acceptor (EA) fragment of β-galactosidase.
-
Cell Plating: Harvest and resuspend cells in the appropriate cell plating reagent at a predetermined density. Dispense the cell suspension into a white, clear-bottom 384-well assay plate. Incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for the dose-response curve. Include a vehicle control and a reference agonist (e.g., SNC80).
-
Compound Addition: Add the prepared compound dilutions to the assay plate containing the cells.
-
Incubation: Incubate the plate for 90 minutes at 37°C in a humidified incubator to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions. Add the detection reagents to each well of the assay plate.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the enzymatic reaction to reach a stable endpoint.
-
Data Acquisition: Read the chemiluminescent signal using a plate luminometer.
-
Data Analysis: Normalize the raw data (Relative Luminescence Units) to the vehicle control (0% activation) and the maximal response of the reference full agonist (100% activation). Plot the normalized data against the log of the agonist concentration and fit to a four-parameter logistic equation to determine potency (EC₅₀) and efficacy (Eₘₐₓ).
Conclusion
This compound is a potent δ-opioid receptor agonist with a clear bias towards G protein signaling over β-arrestin 2 recruitment. This functional selectivity is evident in both in vitro functional assays and in vivo models, where ADL-5859 provides effective analgesia without the side effects associated with balanced δOR agonists like SNC80.[1][10] This profile makes ADL-5859 and other G protein-biased δOR agonists promising candidates for the development of safer and more effective therapeutics for chronic pain and other neurological disorders. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of such biased ligands.
References
- 1. Human delta opioid receptor: functional studies on stably transfected Chinese hamster ovary cells after acute and chronic treatment with the selective nonpeptidic agonist SNC-80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 3. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Evaluation at the Delta Opioid Receptor of a Series of Linear Leu-Enkephalin Analogues Obtained by Systematic Replacement of the Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potent, orally bioavailable delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (ADL5859) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryo-EM structure of small-molecule agonist bound delta opioid receptor-Gi complex enables discovery of biased compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selective delta opioid agonist SNC80 enhances amphetamine-mediated efflux of dopamine from rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Receptor Internalization: ADL-5859 vs. SNC80
For Researchers, Scientists, and Drug Development Professionals
The delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR), is a promising therapeutic target for a range of conditions, including chronic pain and depression. The development of DOR agonists has been a key focus of research, with two notable compounds, ADL-5859 and SNC80, exhibiting distinct pharmacological profiles. A critical differentiator in their mechanism of action lies in their ability to induce receptor internalization, a process that significantly influences drug efficacy, tolerance, and side-effect profiles. This guide provides an objective comparison of the receptor internalization properties of ADL-5859 and SNC80, supported by experimental data.
Key Differences in Receptor Internalization
Experimental evidence consistently demonstrates that SNC80 is a potent inducer of delta-opioid receptor internalization, while ADL-5859 shows little to no activity in this regard.[1][2] This fundamental difference is attributed to biased agonism, where each ligand stabilizes distinct receptor conformations, leading to the engagement of different intracellular signaling pathways.[1] ADL-5859 is characterized as a G-protein-biased agonist, preferentially activating the G-protein signaling cascade without significantly engaging the β-arrestin pathway responsible for receptor internalization.[3] In contrast, SNC80 robustly recruits β-arrestins, leading to pronounced receptor endocytosis.[4][5]
The lack of receptor internalization with ADL-5859 is associated with a more favorable side-effect profile, notably the absence of hyperlocomotion, which is a characteristic effect of SNC80.[1] Furthermore, the differential internalization properties contribute to distinct patterns of tolerance development upon chronic administration.[6]
Quantitative Comparison of β-Arrestin Recruitment
The recruitment of β-arrestin is a prerequisite for the internalization of many GPCRs, including the delta-opioid receptor. Studies have quantified the potency and efficacy of ADL-5859 and SNC80 in recruiting β-arrestin isoforms.
| Compound | β-Arrestin 1 Recruitment | β-Arrestin 2 Recruitment |
| SNC80 | More potent and efficacious | More potent and efficacious |
| ADL-5859 | Less potent and efficacious | Less potent and efficacious |
| Table 1: Summary of β-arrestin recruitment by ADL-5859 and SNC80. SNC80 demonstrates significantly greater potency and efficacy in recruiting both β-arrestin 1 and 2 compared to ADL-5859.[4] |
Signaling Pathway Overview
The differential engagement of intracellular signaling pathways by ADL-5859 and SNC80 is central to their distinct effects on receptor internalization.
Figure 1: Biased agonism at the delta-opioid receptor.
Experimental Protocols
In Vivo Receptor Internalization Assay
A key methodology to visualize and quantify receptor internalization in a physiologically relevant context involves the use of knock-in mice expressing a fluorescently tagged version of the delta-opioid receptor (DOR-eGFP).
Experimental Workflow:
-
Animal Model: Utilize DOR-eGFP knock-in mice, where the enhanced green fluorescent protein (eGFP) is fused to the DOR. This allows for direct visualization of the receptor's subcellular localization.
-
Drug Administration: Administer ADL-5859, SNC80, or a vehicle control to respective cohorts of mice.
-
Tissue Preparation: At specified time points post-injection, perfuse the animals and collect brain and spinal cord tissues.
-
Microscopy: Prepare tissue sections and perform confocal fluorescence microscopy to examine the distribution of DOR-eGFP.
-
Analysis: Quantify receptor internalization by observing the translocation of the fluorescent signal from the plasma membrane to intracellular vesicles. In neurons of SNC80-treated animals, a punctate intracellular fluorescence pattern is indicative of robust internalization. In contrast, a continuous fluorescent signal at the cell surface is expected in ADL-5859 and vehicle-treated animals.[1][5]
Figure 2: Workflow for in vivo receptor internalization assay.
β-Arrestin Recruitment Assay
Bioluminescence Resonance Energy Transfer (BRET) or similar proximity-based assays are commonly employed to measure the recruitment of β-arrestin to the receptor upon agonist binding in living cells.
Experimental Workflow:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and co-transfect with plasmids encoding the delta-opioid receptor fused to a bioluminescent donor (e.g., Renilla luciferase, RLuc) and β-arrestin fused to a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP).
-
Assay Preparation: Plate the transfected cells in a microplate and incubate.
-
Compound Addition: Add increasing concentrations of ADL-5859 or SNC80 to the wells.
-
Signal Detection: Add the luciferase substrate (e.g., coelenterazine) and measure the light emission at wavelengths corresponding to both the donor and acceptor molecules using a microplate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates that the donor and acceptor are in close proximity, signifying agonist-induced recruitment of β-arrestin to the receptor. Plot concentration-response curves to determine the potency (EC50) and efficacy (Emax) of each compound.[4]
Figure 3: Workflow for β-arrestin recruitment BRET assay.
References
- 1. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryo-EM structure of small-molecule agonist bound delta opioid receptor-Gi complex enables discovery of biased compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Delta-Opioid Receptor Landscape: A Comparative Guide to Alternatives for ADL-5859 Hydrochloride
For researchers, scientists, and drug development professionals engaged in delta-opioid receptor (DOR) research, the pursuit of selective and effective tool compounds is paramount. ADL-5859 hydrochloride emerged as a promising candidate, reaching Phase II clinical trials for pain.[1] However, the termination of these trials has necessitated a comprehensive evaluation of alternative DOR agonists.[2] This guide provides an objective comparison of key alternatives to ADL-5859, focusing on their pharmacological profiles, in vivo effects, and the underlying experimental methodologies.
This guide presents a comparative analysis of prominent DOR agonists: SNC-80, KNT-127, TRV250, AZD2327, and AR-M1000390, benchmarked against ADL-5859. These compounds have been selected based on their extensive characterization in preclinical and, in some cases, clinical studies.
Performance Comparison: A Quantitative Overview
The following tables summarize the key pharmacological parameters of ADL-5859 and its alternatives. This data, compiled from various preclinical studies, offers a snapshot of their binding affinity, functional potency, and selectivity for the delta-opioid receptor over other opioid receptor subtypes.
| Compound | Ki (nM) for DOR | Selectivity (fold) vs. MOR | Selectivity (fold) vs. KOR | Reference |
| ADL-5859 | 0.8 | >1000 | >1000 | [3] |
| SNC-80 | ~1-2 | >1000 | >1000 | [3][4] |
| KNT-127 | Not explicitly found | High | High | [5][6] |
| TRV250 | Sub-nanomolar | High | High | [7] |
| AZD2327 | Sub-nanomolar | High | High | [8] |
| AR-M1000390 | Not explicitly found | High | High | [5][9] |
Table 1: Receptor Binding Affinity and Selectivity. This table highlights the high affinity and selectivity of the listed compounds for the delta-opioid receptor.
| Compound | GTPγS Binding (EC50, nM) | β-arrestin Recruitment | Reference |
| ADL-5859 | ~10-30 | Low | [10] |
| SNC-80 | ~10-25 | High | [4][10] |
| KNT-127 | Not explicitly found | Low | [5] |
| TRV250 | Not explicitly found | Very Low (G-protein biased) | [7] |
| AZD2327 | 9.2 - 24 | Moderate to High | [4][11] |
| AR-M1000390 | Not explicitly found | Low | [5] |
Table 2: Functional Activity Profile. This table illustrates the varying degrees of G-protein activation and β-arrestin recruitment, highlighting the concept of biased agonism.
| Compound | Analgesic Effect | Locomotor Activity | Receptor Internalization | Convulsive Liability | Reference |
| ADL-5859 | Yes | No | No | No | [12][13] |
| SNC-80 | Yes | Increase | Yes | Yes | [5][6][12] |
| KNT-127 | Yes | No | No | No | [5][6] |
| TRV250 | Yes (preclinical) | Not reported | Low | No | [7] |
| AZD2327 | Anxiolytic/Antidepressant > Analgesic | Minimal | Yes | Yes | [4][5][14] |
| AR-M1000390 | Yes | No | No | No | [5] |
Table 3: In Vivo Effects. This table provides a comparative summary of the key in vivo outcomes observed with each compound, which are critical for predicting their therapeutic potential and side-effect profiles.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of DOR activation by these different ligands, it is crucial to visualize the underlying signaling cascades and the experimental workflows used to assess them.
The diagram above illustrates the canonical Gi/o-coupled signaling pathway of the delta-opioid receptor, leading to the inhibition of adenylyl cyclase and modulation of ion channels. It also depicts the β-arrestin pathway, which is differentially engaged by various agonists and is linked to receptor internalization and potentially distinct downstream signaling.
References
- 1. Adl-5859 | C24H28N2O3 | CID 11417954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-Guided Design of Partial Agonists at an Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo properties of KNT-127, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective delta opioid receptor agonist SNC80, but not KNT-127, induced tremor-like behaviors via hippocampal glutamatergic system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase I, Randomized, Single‑Blind, Placebo‑Controlled, Single Ascending Dose Study of the Safety, Tolerability, and Pharmacokinetics of Subcutaneous and Oral TRV250, a G Protein-Selective Delta Receptor Agonist, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized, placebo-controlled pilot trial of the delta opioid receptor agonist AZD2327 in anxious depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cryo-EM structure of small-molecule agonist bound delta opioid receptor-Gi complex enables discovery of biased compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A randomized, placebo-controlled pilot trial of the delta opioid receptor agonist AZD2327 in anxious depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of ADL-5859 Hydrochloride
For researchers and scientists engaged in the vital work of drug development, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of ADL-5859 hydrochloride, a selective δ-opioid receptor agonist. Adherence to these procedures is critical for personnel safety and environmental protection.
Chemical and Physical Properties of this compound
A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. The table below summarizes the key characteristics of this compound.
| Property | Value |
| Chemical Name | N,N-diethyl-4-(5-hydroxyspiro[2H-1-benzopyran-2,4'-piperidin]-4-yl)-benzamide, monohydrochloride[1] |
| CAS Number | 850173-95-4[1] |
| Molecular Formula | C₂₄H₂₈N₂O₃ • HCl[1] |
| Molecular Weight | 429.0 g/mol [1] |
| Purity | ≥98%[1] |
| Formulation | A solid[1] |
| Solubility | DMF: 3 mg/mL; DMSO: 10 mg/mL; DMSO:PBS (pH 7.2) (1:6): 0.14 mg/mL[1] |
Hazard Assessment
Recommended Disposal Protocol
Given the absence of specific regulatory guidelines for the disposal of novel research compounds like this compound, a conservative approach aligned with best practices for pharmaceutical waste is recommended. The following protocol outlines a safe and compliant disposal procedure.
Experimental Protocol for the Disposal of this compound
Objective: To safely dispose of this compound in accordance with general laboratory chemical waste procedures.
Materials:
-
This compound waste
-
Appropriate chemical waste container (clearly labeled)
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat
-
Chemical fume hood
-
Waste disposal manifest or logbook
Procedure:
-
Segregation of Waste:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Container Management:
-
Ensure the waste container is made of a material compatible with the chemical and is in good condition.
-
Keep the container securely closed when not in use.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure secondary containment area away from general laboratory traffic.
-
Follow institutional guidelines for the storage of chemical waste.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Complete all necessary waste disposal paperwork accurately and retain a copy for your records.
-
Never dispose of this compound down the drain or in the regular trash.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
References
Comprehensive Safety and Handling Guide for ADL-5859 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of ADL-5859 hydrochloride, a potent, selective δ-opioid receptor agonist. Given the compound's pharmacological activity and the limited publicly available safety data, a cautious approach, adhering to best practices for handling potent research chemicals, is imperative.
Compound Information and Safety Data
This compound is a research compound with significant biological activity.[1][2][3] While a comprehensive toxicological profile is not widely published, its nature as a potent opioid receptor agonist necessitates stringent safety protocols to prevent accidental exposure.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 850173-95-4[1] |
| Molecular Formula | C₂₄H₂₈N₂O₃ • HCl[1] |
| Formula Weight | 429.0 g/mol [1] |
| Appearance | Solid[1] |
| Purity | ≥98%[1] |
| Solubility | DMSO: ~10 mg/mLDMF: ~3 mg/mL[4] |
Storage and Stability
| Condition | Stability |
| Solid (Lyophilized) | ≥ 4 years at -20°C[4] |
| Solution in DMSO | Up to 6 months at -80°CUp to 1 month at -20°C[2] |
Aqueous solutions are not recommended for storage for more than one day.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound in solid or solution form.
Essential Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra barrier in case of a tear in the outer glove. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or airborne particles of the compound. |
| Body Protection | A disposable gown over a lab coat. | Provides a removable barrier to protect clothing and skin from contamination. |
| Respiratory Protection | A fit-tested N95 respirator or higher. | Recommended when handling the solid compound or when there is a risk of aerosolization. |
Step-by-Step Operational Plan for Safe Handling
Adherence to a strict, procedural workflow is critical to minimize the risk of exposure during the handling of this compound.
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
